molecular formula C8H8N2S B182452 2-(Methylthio)benzimidazole CAS No. 7152-24-1

2-(Methylthio)benzimidazole

Cat. No.: B182452
CAS No.: 7152-24-1
M. Wt: 164.23 g/mol
InChI Key: OCKJFOHZLXIAAT-UHFFFAOYSA-N
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Description

2-(Methylthio)benzimidazole is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-1H-benzimidazole
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InChI

InChI=1S/C8H8N2S/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10)
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InChI Key

OCKJFOHZLXIAAT-UHFFFAOYSA-N
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Canonical SMILES

CSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8N2S
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DSSTOX Substance ID

DTXSID2064577
Record name 1H-Benzimidazole, 2-(methylthio)-
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Molecular Weight

164.23 g/mol
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CAS No.

7152-24-1
Record name 2-(Methylthio)benzimidazole
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Foundational & Exploratory

The Synthesis of 2-(Methylthio)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms for 2-(methylthio)benzimidazole, a key scaffold in medicinal chemistry. The document details the core reaction pathways, provides structured experimental protocols, and presents quantitative data for comparative analysis.

Core Synthesis Mechanisms

The synthesis of this compound is predominantly achieved through two primary routes: the condensation of o-phenylenediamine (B120857) followed by S-alkylation, and the direct S-alkylation of a pre-formed benzimidazole-2-thione core.

Synthesis via Benzimidazole-2-thione Intermediate

This common and efficient two-step method first involves the synthesis of benzimidazole-2-thione from o-phenylenediamine, which is then S-methylated.

Step 1: Synthesis of Benzimidazole-2-thione

The initial step is the cyclization of o-phenylenediamine with a thiocarbonyl source, typically carbon disulfide or thiourea (B124793). The reaction proceeds via the formation of a thiourea derivative which then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., ammonia (B1221849) or hydrogen sulfide) to form the stable benzimidazole-2-thione ring.

Step 2: S-Methylation of Benzimidazole-2-thione

The subsequent step involves the S-alkylation of the benzimidazole-2-thione intermediate. In the presence of a base, the thiol group exists in its more nucleophilic thiolate form, which readily attacks an electrophilic methyl source, such as methyl iodide, to yield this compound.

Synthesis_via_Thione OPD o-Phenylenediamine Thione Benzimidazole-2-thione OPD->Thione + CS2 CS2 Carbon Disulfide Product This compound Thione->Product + MeI Base Base (e.g., NaOH) Base->Thione Base->Product MeI Methyl Iodide

Figure 1: Synthesis pathway via a benzimidazole-2-thione intermediate.
Synthesis from 2-Chloromethyl-1H-benzimidazole

An alternative route involves the initial formation of 2-chloromethyl-1H-benzimidazole, which then reacts with a sulfur source.

Step 1: Synthesis of 2-Chloromethyl-1H-benzimidazole

o-Phenylenediamine is reacted with chloroacetic acid under acidic conditions to yield 2-chloromethyl-1H-benzimidazole.

Step 2: Thiolation and S-Methylation

The 2-chloromethyl-1H-benzimidazole is then reacted with thiourea to form a thiouronium salt intermediate. This intermediate is subsequently treated with a base and an alkylating agent, such as a benzyl (B1604629) chloride derivative, to yield the desired 2-(alkylthio)methyl-1H-benzimidazole derivative[1]. For the synthesis of this compound, methyl iodide would be used in the final step.

Synthesis_via_Chloromethyl OPD o-Phenylenediamine Chloromethylbenz 2-Chloromethyl-1H-benzimidazole OPD->Chloromethylbenz + Chloroacetic Acid Chloroacetic_acid Chloroacetic Acid Thiouronium_salt Thiouronium Salt Intermediate Chloromethylbenz->Thiouronium_salt + Thiourea Thiourea Thiourea Product This compound Thiouronium_salt->Product + Base + Methyl Iodide Base_Alkyl_Halide Base + Methyl Iodide

Figure 2: Synthesis pathway via a 2-chloromethyl-1H-benzimidazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Benzimidazole-2-thione

Materials:

Procedure:

Step 1: Synthesis of Benzimidazole-2-thione

  • A solution of potassium hydroxide in ethanol is prepared.

  • o-Phenylenediamine is added to the ethanolic KOH solution.

  • Carbon disulfide is added dropwise to the mixture with stirring.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the precipitate of potassium salt of benzimidazole-2-thione is filtered.

  • The salt is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate benzimidazole-2-thione.

  • The product is filtered, washed with water, and dried.

Step 2: Synthesis of this compound

  • Benzimidazole-2-thione is dissolved in a suitable solvent such as ethanol or acetone (B3395972) in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

  • Methyl iodide is added to the solution.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification is achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-((Methylthio)methyl)-1H-benzimidazole

This protocol describes a related synthesis of a homolog, which can be adapted for the target molecule.

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 4N Hydrochloric acid

  • Acetonitrile

  • Thiourea

  • Ethanol

  • Sodium hydroxide

  • Methyl iodide

  • Dichloromethane (B109758)

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

  • To 1g (9.3 mmol) of o-phenylenediamine, add 1.5 equivalents of chloroacetic acid and 10 mL of 4N hydrochloric acid.

  • The mixture is heated and then allowed to react for two more hours.

  • After cooling, the mixture is diluted with dichloromethane and washed several times with water.

Step 2: Synthesis of 2-Methylbenzimidazole Thiouronium Chloride Salt

  • To a solution of 2-(chloromethyl)-1H-benzimidazole (1 eq, 57.2 mmol) in 50 mL of acetonitrile, add thiourea (1 eq, 57.2 mmol).

  • The mixture is brought to reflux for 1.5 hours.

  • After cooling, the precipitate is filtered, washed with ethyl acetate, and dried.

Step 3: Synthesis of 2-((Methylthio)methyl)-1H-benzimidazole

  • To a solution of the thiouronium salt (1 eq, 2.61 mmol) in 10 mL of absolute ethanol, add 10 mL of sodium hydroxide solution[1].

  • The mixture is stirred under reflux, and then methyl iodide (1.2 eq) is added.

  • After completion of the reaction (monitored by TLC), the product is isolated and purified, yielding yellow crystals[1].

Quantitative Data

CompoundSynthesis MethodYield (%)Melting Point (°C)Analytical DataReference
2-(Chloromethyl)-1H-benzimidazoleCondensation of o-phenylenediamine and chloroacetic acid80-¹H NMR (DMSO-d6): δ 7.19-7.24 (m, 2H), 7.54-7.58 (m, 2H), 4.92 (s, 2H). ¹³C NMR (DMSO-d6): δ 149.57, 138.52, 122.28, 115.26, 38.29. HRMS (ESI): Calc. for C₈H₈ClN₂ (M+H)⁺: 167.7312, Found: 167.7316.
2-Methylbenzimidazole thiouronium chloride saltFrom 2-(chloromethyl)-1H-benzimidazole and thiourea92192-[1]
2-((Methylthio)methyl)-1H-benzimidazoleS-alkylation of thiouronium salt96148-[1]
This compound--202-[2]

Logical Workflow for Synthesis Route Selection

Synthesis_Decision_Tree Start Start: Synthesize this compound Availability Availability of Benzimidazole-2-thione? Start->Availability Yes Yes Availability->Yes No No Availability->No Direct_Alkylation Direct S-Methylation of Benzimidazole-2-thione Yes->Direct_Alkylation Start_from_OPD Start from o-Phenylenediamine No->Start_from_OPD Final_Product End: this compound Direct_Alkylation->Final_Product Route_1 Route 1: Synthesize Benzimidazole-2-thione then S-Methylate Start_from_OPD->Route_1 Route_2 Route 2: Synthesize 2-Chloromethyl-1H-benzimidazole route Start_from_OPD->Route_2 Route_1->Final_Product Route_2->Final_Product

Figure 3: Decision workflow for selecting a synthesis route.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)benzimidazole is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, particularly the presence of the benzimidazole (B57391) core and the reactive methylthio group, impart a wide range of biological activities and synthetic possibilities. This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and key experimental protocols associated with this compound, intended to support research and development in pharmaceuticals and related fields.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(methylsulfanyl)-1H-benzimidazole, is a stable, crystalline solid at room temperature. The methylthio group attached to the C2 position of the benzimidazole ring significantly influences its chemical behavior and solubility profile compared to the parent benzimidazole.[1] A summary of its key physicochemical properties is presented below for easy reference.

PropertyValueReference(s)
IUPAC Name 2-(methylsulfanyl)-1H-benzimidazole[2][3]
Synonyms 2-Methylmercaptobenzimidazole, S-Methyl-2-mercaptobenzimidazole[2][3]
CAS Number 7152-24-1[2][4]
Molecular Formula C₈H₈N₂S[2][5]
Molecular Weight 164.23 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 202-205 °C[3][4]
pKa (Predicted) 10.65 ± 0.10[3][4]
Purity ≥ 99%[1]
Storage Conditions Store at room temperature, sealed in a dry environment.[3][4]
¹H NMR (DMSO-d₆) δ (ppm): 13.5 (s, 1H, NH), 7.67-7.64 (m, 2H, Ar-H), 7.46-7.43 (m, 2H, Ar-H), 2.91 (s, 3H, SCH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 152.72, 132.12, 125.11, 112.85, 14.91
HRMS (ESI) Calculated for C₈H₈N₂S (M+H)⁺: 165.041; Found: 165.045

Synthesis and Reactivity

The synthesis of this compound typically starts from the versatile precursor 2-mercaptobenzimidazole (B194830) (also known as benzimidazole-2-thione). This precursor is readily synthesized via the condensation of o-phenylenediamine (B120857) with reagents like carbon disulfide or potassium ethyl xanthate.[6][7][8] The subsequent S-alkylation with a methylating agent yields the target compound.

Synthesis_Pathway OPD o-Phenylenediamine MBI_Thione 2-Mercaptobenzimidazole (Thione form) OPD->MBI_Thione Condensation CS2 CS₂ or K⁺ EtO(C=S)S⁻ MBI_Thiol 2-Mercaptobenzimidazole (Thiol form) MBI_Thione->MBI_Thiol Tautomerization MTB This compound MBI_Thiol->MTB S-Methylation MethylatingAgent CH₃I or (CH₃)₂SO₄ Base (e.g., NaOH)

Figure 1: General synthesis pathway for this compound.
Core Reactivity

The reactivity of this compound is dominated by three main sites: the sulfur atom of the methylthio group, the secondary amine (N-H) of the imidazole (B134444) ring, and the aromatic benzene (B151609) ring. The methylthio group enhances the molecule's overall reactivity and serves as a key handle for further functionalization.[1]

Key reactions include:

  • Oxidation of Sulfur: The sulfur atom can be sequentially oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives.[6][9] This transformation is particularly relevant in drug development, as the oxidation state of sulfur can dramatically alter a molecule's polarity, solubility, and biological activity.[9] For instance, the in vivo oxidation of related thioether-containing benzimidazoles to their sulfoxide form is the basis for the mechanism of action of proton pump inhibitors like omeprazole (B731).[10][11]

  • N-Alkylation/Acylation: The N-H proton on the imidazole ring is acidic and can be readily removed by a base, allowing for alkylation, acylation, or arylation at the N1 position. This provides a straightforward method to introduce diverse substituents and modulate the compound's properties.[12][13]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, although the specific conditions and regioselectivity would depend on the directing effects of the fused imidazole ring.

Reactivity_Diagram cluster_main cluster_oxidation Oxidation Pathway cluster_alkylation N-Functionalization MTB This compound Sulfoxide 2-(Methylsulfinyl)benzimidazole (Sulfoxide) MTB->Sulfoxide [O] (e.g., H₂O₂, m-CPBA) N_Alkylated N-Alkyl-2-(methylthio)benzimidazole MTB->N_Alkylated R-X, Base (e.g., K₂CO₃) Sulfone 2-(Methylsulfonyl)benzimidazole (Sulfone) Sulfoxide->Sulfone [O] (e.g., m-CPBA, Oxone)

Figure 2: Key reactivity pathways of this compound.

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and analysis of this compound and its derivatives.

Synthesis of 2-Mercaptobenzimidazole (Precursor)

This procedure is adapted from a robust method for preparing the key precursor.[7]

  • Reaction Setup: In a 1-liter round-bottom flask, combine o-phenylenediamine (32.4 g, 0.3 mol), potassium ethyl xanthate (52.8 g, 0.33 mol), 95% ethanol (B145695) (300 mL), and water (45 mL).

  • Reflux: Heat the mixture under reflux for 3 hours.

  • Decolorization: Cautiously add activated charcoal (12 g) to the hot solution and continue to reflux for an additional 10 minutes.

  • Filtration: Filter the hot mixture to remove the charcoal.

  • Precipitation: Heat the filtrate to 60-70 °C and add warm water (300 mL). With vigorous stirring, add a solution of acetic acid (25 mL) in water (50 mL).

  • Isolation: Cool the mixture in a refrigerator for 3 hours to complete crystallization. Collect the resulting white crystals by filtration on a Büchner funnel and dry at 40 °C. The expected yield is 84-87%.

Synthesis of this compound

This protocol describes the S-methylation of 2-mercaptobenzimidazole.[6][14]

  • Reaction Setup: Dissolve 2-mercaptobenzimidazole (7.5 g, 0.05 mol) and sodium hydroxide (B78521) (2.0 g, 0.05 mol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Addition of Methylating Agent: To the stirred solution, add methyl iodide (7.1 g, 3.1 mL, 0.05 mol) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

  • Reflux: Heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate (B1210297)/hexane solvent system.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water (200 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

Oxidation of this compound to 2-(Methylsulfonyl)benzimidazole

This general procedure outlines the oxidation of the thioether to the corresponding sulfone.[9][15]

  • Reaction Setup: Dissolve this compound (1.64 g, 10 mmol) in a suitable solvent mixture such as methanol/water or ethyl acetate (50 mL) in a round-bottom flask.

  • Addition of Oxidant: Cool the solution in an ice bath. Add Oxone® (potassium peroxymonosulfate, ~18.4 g, 30 mmol, 3 equivalents) in portions to the stirred solution. Alternatively, 30% hydrogen peroxide can be used.[16]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material and intermediate sulfoxide are fully consumed.

  • Workup: Dilute the reaction mixture with water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Filtration: Transfer the solution into a 5 mm NMR tube, filtering through a small pipette containing a cotton or glass wool plug to remove any particulate matter.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Applications in Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[17] this compound is a key intermediate in the synthesis of a variety of biologically active agents, including:

  • Anthelmintics: Many benzimidazole-based drugs function as anthelmintics.

  • Anti-ulcer Agents: As mentioned, it is a precursor for proton pump inhibitors used to treat acid-reflux disorders.[10]

  • Antimicrobial and Antifungal Agents: Derivatives have shown promise in combating resistant strains of bacteria and fungi.[1]

  • Anti-cancer Agents: The compound serves as a scaffold for developing novel anti-cancer therapeutics.[1]

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and versatile reactivity. The ability to easily functionalize the molecule at the sulfur and nitrogen atoms allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. A thorough understanding of its chemical properties and reaction pathways, as outlined in this guide, is essential for leveraging its full potential in the design and discovery of new therapeutic agents and advanced materials.

References

The Unfolding Therapeutic Potential of 2-(Methylthio)benzimidazole Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the benzimidazole (B57391) scaffold continues to emerge as a privileged structure, yielding a plethora of compounds with diverse and potent biological activities. Among these, 2-(methylthio)benzimidazole derivatives have garnered significant attention from the scientific community. This technical guide delves into the core of their structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antibacterial, and anti-inflammatory properties. Through a detailed examination of quantitative data, experimental methodologies, and key signaling pathways, this document aims to illuminate the therapeutic promise of this versatile class of molecules.

Executive Summary

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This guide synthesizes the current understanding of their SAR, highlighting how modifications to the benzimidazole core, particularly at the N-1, C-2, C-5, and C-6 positions, influence their biological efficacy. Key findings indicate that lipophilicity and the electronic properties of substituents play a crucial role in modulating their anticancer, antibacterial, and anti-inflammatory effects. This document serves as a foundational resource, offering detailed experimental protocols and visual representations of molecular mechanisms to aid in the rational design of next-generation this compound-based drugs.

Introduction

The benzimidazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique structure allows for versatile chemical modifications, leading to a wide array of biological activities. The introduction of a methylthio group at the 2-position of the benzimidazole scaffold has been a particularly fruitful strategy, yielding compounds with enhanced potency and selectivity against various therapeutic targets. This guide explores the intricate relationship between the chemical structure of these derivatives and their observed biological activities, providing a roadmap for future drug development endeavors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient multi-step process. The general synthetic route involves the initial formation of a benzimidazole-2-thione, followed by S-alkylation.

General Synthetic Pathway

A common synthetic approach begins with the reaction of an appropriately substituted o-phenylenediamine (B120857) with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution to yield the corresponding 2-mercaptobenzimidazole (B194830) (benzimidazole-2-thione). Subsequent S-alkylation of the thiol group with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base, affords the desired this compound derivative.

G OPD o-Phenylenediamine Mercapto 2-Mercaptobenzimidazole OPD->Mercapto Reaction with CS2 Carbon Disulfide (CS2) CS2->Mercapto KOH KOH / EtOH KOH->Mercapto in Product This compound Mercapto->Product S-alkylation with MeI Methyl Iodide (CH3I) MeI->Product Base Base (e.g., K2CO3) Base->Product in presence of

Figure 1: General synthesis of 2-(methylthio)benzimidazoles.
Detailed Experimental Protocols

2.2.1. Synthesis of 2-Mercaptobenzimidazole

A mixture of o-phenylenediamine (0.1 mol), potassium hydroxide (0.15 mol), and ethanol (B145695) (150 mL) is stirred in a round-bottom flask. Carbon disulfide (0.15 mol) is added dropwise to the mixture at room temperature. The reaction mixture is then refluxed for 3-4 hours. After cooling, the contents are poured into cold water, and the resulting solution is acidified with acetic acid. The precipitated product, 2-mercaptobenzimidazole, is filtered, washed with water, and dried.

2.2.2. Synthesis of this compound

To a solution of 2-mercaptobenzimidazole (0.05 mol) in a suitable solvent such as acetone (B3395972) or DMF, a base like potassium carbonate (0.075 mol) is added, and the mixture is stirred for 30 minutes at room temperature. Methyl iodide (0.06 mol) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole ring.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The SAR for anticancer activity can be summarized as follows:

  • Substitution at the N-1 position: Introduction of bulky and lipophilic groups at the N-1 position often enhances anticancer activity.

  • Substitution on the Benzene Ring (C-5 and C-6): Electron-withdrawing groups, such as nitro (-NO2) or halogen (-Cl, -F), at the C-5 or C-6 position generally lead to increased cytotoxic potency.

  • Modifications of the 2-Methylthio Group: Replacement of the methyl group with larger alkyl or aryl groups can modulate activity, suggesting that the size and lipophilicity of this substituent are important for target interaction.

Compound Substituent (R) Cancer Cell Line IC50 (µM) Reference
1HA549 (Lung)111.70[1]
25-NO2MCF-7 (Breast)2.8[2]
35-ClHCT-116 (Colon)1.98[3]
45,6-di-ClHepG2 (Liver)0.32[4]

Table 1: Anticancer Activity of Selected this compound Derivatives.

The anticancer mechanism of these compounds is often multifactorial, involving the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway and the induction of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Ligand EGF Ligand->EGFR Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Figure 2: EGFR Signaling Pathway Inhibition.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Bcl2 Bcl-2 family (Bax/Bak activation) Mitochondrion->Bcl2 CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Drug This compound Derivative Drug->Mitochondrion Induces stress Bcl2->CytochromeC Release of Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Apoptosis Induction Pathway.
Antibacterial Activity

This compound derivatives have shown promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The SAR for antibacterial activity reveals that:

  • Substitution on the Benzyl (B1604629) Moiety: For 2-(benzylthio)benzimidazole derivatives, the presence of electron-donating or electron-withdrawing groups on the benzyl ring significantly impacts the minimum inhibitory concentration (MIC).

  • Substitution on the Benzimidazole Ring: Similar to anticancer activity, substituents at the C-5 position of the benzimidazole scaffold can modulate antibacterial potency.

Compound Substituent on Benzyl Ring Substituent on Benzimidazole Ring Bacterial Strain MIC (µg/mL) Reference
5aHHE. coli>400[5]
5b4-CH3HE. coli140[5]
5g4-ClHE. coli150[5]
5jH5-NO2S. aureus320[5]

Table 2: Antibacterial Activity of Selected 2-(Benzylthio)benzimidazole Derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated in various in vitro and in vivo models. The SAR in this context suggests that:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced anti-inflammatory activity.

  • Electronic Effects: The presence of electron-withdrawing groups on the benzimidazole ring can improve activity.

Compound Substituent (R) Assay IC50 (µM) Reference
BIZ-44-ClCOX-1 Inhibition<1[6]
BIZ-44-ClCOX-2 Inhibition<1[6]
B2-Luminol-enhanced chemiluminescence<12.5[7]
B4-Luminol-enhanced chemiluminescence<12.5[7]

Table 3: Anti-inflammatory Activity of Selected Benzimidazole Derivatives.

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB_NFκB IκB-NF-κB Complex IκB->IκB_NFκB Degradation of NFκB NF-κB Inflammation Gene Transcription (Pro-inflammatory Cytokines) NFκB->Inflammation Translocates to Nucleus IκB_NFκB->NFκB Releases Stimulus Inflammatory Stimulus Stimulus->Receptor Inhibitor This compound Derivative Inhibitor->IKK Inhibits

Figure 4: NF-κB Signaling Pathway Inhibition.

Key Experimental Protocols

To facilitate further research and validation, this section provides detailed protocols for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[8]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally or orally 30 minutes before carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[9]

Start Start Acclimatize Animal Acclimatization Start->Acclimatize Administer Administer Test Compound Acclimatize->Administer Inject Inject Carrageenan Administer->Inject Measure Measure Paw Volume Inject->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Figure 5: Carrageenan-Induced Paw Edema Workflow.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new derivatives with enhanced potency and selectivity. Future research should focus on exploring a wider range of substituents, elucidating detailed mechanisms of action for different biological activities, and conducting preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits. The continued investigation of this compound derivatives holds immense potential for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

Spectroscopic Profile of 2-(Methylthio)benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Methylthio)benzimidazole, a heterocyclic compound of interest in medicinal chemistry. The information presented herein is intended to support research, development, and quality control activities involving this molecule.

Introduction

This compound is a sulfur-containing benzimidazole (B57391) derivative. The benzimidazole scaffold is a prominent feature in a variety of biologically active compounds.[1][2] A thorough understanding of the spectroscopic characteristics of this compound is crucial for its unambiguous identification, structural elucidation, and purity assessment in various experimental settings.[3] This guide details its spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.55 - 7.60Multiplet2HAr-H
~7.19 - 7.24Multiplet2HAr-H
~2.7 (Varies with solvent)Singlet3HS-CH₃
~12.3 (Varies with solvent)Broad Singlet1HN-H

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~154.0C=N
~138.0Ar-C (quaternary)
~122.0Ar-CH
~115.0Ar-CH
~15.0S-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumN-H stretch
~2920WeakC-H stretch (aromatic)
~1620MediumC=N stretch
~1440StrongC=C stretch (aromatic)
~1270StrongC-N stretch
~740StrongC-H bend (ortho-disubstituted benzene)

Sample Preparation: KBr wafer[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[6]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
164100[M]⁺ (Molecular Ion)
149~60[M - CH₃]⁺
117~40[M - SCH₃]⁺
90~30[C₆H₄N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

  • ¹H NMR Acquisition:

    • Set the spectral width to 0-14 ppm.

    • Use a standard pulse sequence.

    • Acquire a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to 0-160 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[3]

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (~1-2 mg)

  • Potassium bromide (KBr), IR grade (~100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Grind ~1-2 mg of the sample with ~100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[5]

  • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum.[6]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides foundational spectroscopic data and protocols for this compound. Researchers are encouraged to consult the cited literature for more detailed studies and applications.

References

An In-depth Technical Guide to 2-(Methylthio)benzimidazole (CAS 7152-24-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Methylthio)benzimidazole, also known as 2-methylsulfanyl-1H-benzimidazole, is a versatile heterocyclic compound with the CAS number 7152-24-1.[1] Its unique molecular structure, featuring a benzimidazole (B57391) core fused with a methylthio group, makes it a valuable intermediate and building block in diverse scientific fields.[1] This technical guide provides a comprehensive overview of its core properties, biological significance, and key experimental methodologies. The compound is a key player in the synthesis of various pharmaceuticals, including potential anti-cancer, antifungal, and antibacterial agents.[1] Furthermore, it finds applications in agrochemicals and materials science, where it is used to develop advanced polymers and coatings.[1] This document consolidates critical data to support ongoing research and development efforts involving this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1][2] Its core chemical and physical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueReference(s)
CAS Number 7152-24-1[1][2][3][4]
Molecular Formula C₈H₈N₂S[1][2][3]
Molecular Weight 164.23 g/mol [1][3]
IUPAC Name 2-methylsulfanyl-1H-benzimidazole[3]
Synonyms 2-Methylmercaptobenzimidazole, S-Methyl-2-mercaptobenzimidazole[1][3][5]
Appearance White to almost white crystalline powder[1][2]
Melting Point 202-205 °C[1][2][4][6]
Boiling Point 347.2 ± 25.0 °C (Predicted)[2][7]
Flash Point 163.8 °C[2]
Density 1.1724 g/cm³ (Rough Estimate)[2]
Vapor Pressure 5.48E-05 mmHg at 25°C[2]
Solubility Moderately soluble in organic solvents like DMSO, DMF, and methanol.[8][9][8][9]
Purity Typically ≥ 99% (HPLC)[1]
Storage Store at room temperature, sealed in a dry environment.[1][1]

Biological and Chemical Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[10][11][12] this compound serves as a crucial starting material for synthesizing more complex, biologically active molecules.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals.[1] Researchers have utilized it to design compounds with potent antifungal and antibacterial properties, showing potential in combating resistant pathogens.[1] Its derivatives have also been investigated for anthelmintic (anti-worm) and anti-cancer activities, highlighting its ability to interact effectively with various biological pathways.[1][13][14]

  • Agrochemicals: The compound is used in the formulation of agrochemicals to protect crops against pests and diseases, thereby supporting sustainable agriculture by enhancing crop yield and quality.[1]

  • Materials Science: In materials science, this compound is explored for developing novel polymers and coatings that exhibit enhanced chemical resistance and durability.[1]

  • Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, which helps in understanding biochemical pathways and identifying potential therapeutic targets.[1]

Key Experimental Protocols

General Synthesis of 2-(Alkylthio)benzimidazole Derivatives

The synthesis of this compound and its derivatives often starts from o-phenylenediamine (B120857) or a substituted analogue. A common and plausible pathway involves the formation of a 2-mercaptobenzimidazole (B194830) intermediate, followed by alkylation.

Methodology:

  • Step 1: Synthesis of 2-Mercaptobenzimidazole Intermediate:

    • o-Phenylenediamine (1 equivalent) is reacted with chloroacetic acid (1.5 equivalents) in the presence of an acid like hydrochloric acid (4N).[15]

    • Alternatively, o-phenylenediamine can be condensed with reagents like potassium ethyl xanthate or carbon disulfide to form the 2-mercaptobenzimidazole ring.

  • Step 2: S-Alkylation (Methylation):

    • The resulting 2-mercaptobenzimidazole is dissolved in a suitable solvent such as ethanol.

    • A base (e.g., sodium hydroxide (B78521) solution) is added to the mixture to deprotonate the thiol group, forming a thiolate salt.

    • A methylating agent, such as methyl iodide or dimethyl sulfate (B86663) (1.2 equivalents), is then added to the reaction mixture.

    • The mixture is stirred, often under reflux, for several hours to allow the S-alkylation to proceed to completion.[15]

  • Step 3: Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane (B109758) and washed several times with water to remove inorganic salts and impurities.[15]

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., 10% aqueous ethanol) or by silica (B1680970) gel column chromatography to yield the pure this compound.[16][17]

Protocol for In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus.[15]

Methodology:

  • Preparation of Test Compounds:

    • A stock solution of the synthesized this compound derivative is prepared by dissolving it in a suitable solvent like Dimethyl Sulfoxide (DMSO).[15]

    • A series of twofold dilutions are prepared from the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) to achieve a range of final concentrations (e.g., 3.12 to 100 mg/mL).[15]

  • Preparation of Bacterial Inoculum:

    • The test bacteria (E. coli, S. aureus) are cultured in a suitable broth overnight at 37°C.

    • The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • MIC Assay Procedure:

    • In a series of sterile test tubes or a 96-well microtiter plate, 1 mL of each concentration of the test compound is added.[15]

    • To each tube/well, 0.5 mL of the standardized bacterial inoculum is added.[15]

    • A positive control (growth control) tube is prepared containing the growth medium and the bacterial inoculum but no test compound.[15]

    • A negative control (sterility control) tube is prepared containing only the growth medium to check for contamination.[15]

  • Incubation and Observation:

    • The tubes or plates are incubated at 37°C for 24 hours.[15]

    • After incubation, the tubes are visually inspected for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

G cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Final Product A o-Phenylenediamine D Step 1: Cyclization (Formation of 2-Mercaptobenzimidazole) A->D B Carbon Disulfide / Chloroacetic Acid B->D C Methylating Agent (e.g., Methyl Iodide) E Step 2: S-Alkylation (Methylation Reaction) C->E D->E Intermediate F Step 3: Purification (Recrystallization / Chromatography) E->F Crude Product G This compound (CAS 7152-24-1) F->G Pure Product

Caption: General workflow for the synthesis of this compound.

G cluster_pharma Pharmaceutical Applications cluster_agro Agrochemical Applications cluster_material Material Science A This compound Core Structure B Antifungal Agents A->B Derivative Synthesis C Antibacterial Agents A->C Derivative Synthesis D Anticancer Agents A->D Derivative Synthesis E Anthelmintic Agents A->E Derivative Synthesis F Pesticides A->F Formulation G Fungicides A->G Formulation H Advanced Polymers A->H Incorporation I Corrosion Inhibitors A->I Incorporation

Caption: Application pathways for this compound as a core scaffold.

References

Tautomerism in 2-(Methylthio)benzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in various pharmacologically active agents. Its biological activity is intrinsically linked to its structural and electronic properties, which are governed by a complex tautomeric equilibrium. This technical guide provides a comprehensive analysis of the tautomerism of this compound, integrating computational and experimental data to elucidate the relative stabilities and structural characteristics of its different tautomeric forms. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in drug design and development.

Introduction

Benzimidazole (B57391) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The tautomerism of the benzimidazole ring system plays a crucial role in its chemical reactivity and biological interactions.[3] In the case of this compound, the presence of a methylthio group at the 2-position introduces additional tautomeric possibilities beyond the annular tautomerism typically observed in benzimidazoles. Understanding the predominant tautomeric forms and the equilibrium between them is essential for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

This guide explores the three principal tautomers of this compound: the "amino" form (2-(methylthio)-1H-benzimidazole), the "imino" form (1-methyl-2-mercaptobenzimidazole), and the "thione" form (1-methyl-benzimidazole-2-thione). Through a detailed examination of computational and spectroscopic data, we aim to provide a clear understanding of the tautomeric landscape of this important molecule.

Tautomeric Forms and Relative Stabilities

The tautomerism in this compound involves the migration of a proton and a methyl group, leading to three distinct isomers.

dot graph Tautomers { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

T1 [label="2-(Methylthio)-1H-benzimidazole\n(Amino form)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=23539&t=l", labelloc=b]; T2 [label="1-Methyl-2-mercaptobenzimidazole\n(Imino form)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=593335&t=l", labelloc=b]; T3 [label="1-Methyl-benzimidazole-2-thione\n(Thione form)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=68688&t=l", labelloc=b];

T1 -- T2 [label="[H+ shift]"]; T2 -- T3 [label="[Methyl shift]"]; T1 -- T3 [label="[H+ and Methyl shift]"]; }

Figure 1: Tautomeric forms of this compound.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. The consensus from these studies is that the 1-methyl-benzimidazole-2-thione tautomer is the most stable form, with a significant energy difference compared to the other two isomers.[3]

Quantitative Computational Data

The relative energies of the tautomers have been calculated at the B3LYP/6-311++G** level of theory, providing a quantitative measure of their stability.

TautomerRelative Energy (kcal/mol)
1-Methyl-benzimidazole-2-thione0.00
2-(Methylthio)-1H-benzimidazole~10-14
1-Methyl-2-mercaptobenzimidazoleHigher in energy
Table 1: Relative energies of this compound tautomers calculated by DFT.

These computational findings are supported by X-ray crystallographic data, which indicate that the most stable thione tautomer is the form present in the solid state.[3]

Structural and Spectroscopic Characterization

The different tautomers of this compound can be distinguished by their unique structural parameters and spectroscopic signatures.

Structural Parameters (DFT Calculated)

The optimized geometries from DFT calculations provide insights into the bond lengths and angles of each tautomer.

Parameter1-Methyl-benzimidazole-2-thione2-(Methylthio)-1H-benzimidazole
Bond Lengths (Å)
C=S~1.67-
C-S-~1.76
C-N (imidazole)~1.38~1.32, ~1.39
Bond Angles (°)
N-C-N~108~111
C-S-C-~103
Table 2: Selected calculated structural parameters for the tautomers of this compound.[3]
Spectroscopic Data

Experimental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide evidence for the tautomeric forms present in different phases.

Spectroscopic Data 1-Methyl-benzimidazole-2-thione (Major Tautomer) 2-(Methylthio)-1H-benzimidazole (Minor Tautomer)
¹H NMR (ppm) N-CH₃: ~3.7, Aromatic-H: 7.2-7.8S-CH₃: ~2.8, Aromatic-H: 7.1-7.6, NH: broad
¹³C NMR (ppm) C=S: ~168, N-CH₃: ~31C-S: ~153, S-CH₃: ~15
IR (cm⁻¹) C=S stretch: ~1250N-H stretch: ~3100-3000
Table 3: Characteristic spectroscopic data for the major and minor tautomers of this compound.[1][3]

The comparison of experimental and calculated vibrational and NMR spectra suggests that while the 1-methyl-benzimidazole-2-thione is the main species, the this compound and 1-methyl-2-mercaptobenzimidazole tautomers may exist as minor species in both the solid and solution phases.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the S-methylation of 2-mercaptobenzimidazole (B194830).

Synthesis A 2-Mercaptobenzimidazole D This compound A->D Reaction B Base (e.g., NaOH or K₂CO₃) Solvent (e.g., Ethanol (B145695) or DMF) B->D C Methylating Agent (e.g., CH₃I or (CH₃)₂SO₄) C->D

Figure 2: General synthetic workflow for this compound.

Protocol:

  • Dissolution: Dissolve 2-mercaptobenzimidazole in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Deprotonation: Add a base, for instance, sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the thiol group, forming a thiolate salt.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C. Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

Infrared (IR) Spectroscopy: FTIR spectra are recorded using a spectrometer in the range of 4000-400 cm⁻¹. Solid samples are typically prepared as KBr pellets.[5]

Computational Methods (DFT): Geometry optimization and frequency calculations are performed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) being commonly employed. These calculations provide optimized structures, relative energies, and predicted vibrational and NMR spectra for the different tautomers.[3]

Implications for Drug Development

The predominance of the thione tautomer of this compound has significant implications for its use in drug design. The structural and electronic features of this tautomer will govern its interactions with biological targets.

DrugDevelopment cluster_0 Tautomeric Equilibrium cluster_1 Molecular Properties cluster_2 Biological Interaction cluster_3 Pharmacological Outcome Tautomer Predominant Thione Tautomer Properties Structure Electronic Distribution H-Bonding Capacity Tautomer->Properties Dictates Interaction Receptor Binding Enzyme Inhibition Properties->Interaction Governs Outcome Biological Activity SAR Interaction->Outcome Determines

Figure 3: Logical relationship of tautomerism to pharmacological activity.

  • Receptor Binding: The hydrogen bonding capabilities and overall shape of the thione tautomer will determine its binding affinity and selectivity for specific receptors or enzyme active sites.

  • Structure-Activity Relationships (SAR): A clear understanding of the stable tautomeric form allows for more accurate SAR studies, enabling the design of derivatives with improved potency and pharmacokinetic properties.

  • Prodrug Design: The potential for interconversion between tautomers, even if one is predominant, could be exploited in prodrug strategies where a less stable tautomer is designed to convert to the active form in vivo.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the 1-methyl-benzimidazole-2-thione form being the most stable and predominant tautomer. This comprehensive guide has integrated computational and experimental data to provide a detailed understanding of the structural, energetic, and spectroscopic properties of the tautomers involved. The presented data and experimental protocols offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rational design of new benzimidazole-based therapeutic agents.

References

The Genesis of a Core Anthelmintic Scaffold: A Technical History of 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the discovery and historical development of 2-(Methylthio)benzimidazole, a foundational scaffold in the landscape of anthelmintic drug discovery. While the broader benzimidazole (B57391) class rose to prominence with the discovery of thiabendazole (B1682256) in 1961, the specific history of the 2-(methylthio) moiety offers a compelling narrative of chemical synthesis evolution and the relentless search for potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core synthesis, early experimental data, and the logical progression of its development.

Discovery and Early Synthesis

The journey to this compound begins with its precursor, 2-mercaptobenzimidazole (B194830). While the benzimidazole ring system was first synthesized in 1872 by Hoebrecker, a practical and widely adopted method for producing 2-mercaptobenzimidazole was detailed by J. A. Van Allan and B. D. Deacon in the 1950 issue of Organic Syntheses.[1] This established a reliable pathway to a key intermediate that would unlock a vast array of 2-substituted benzimidazole derivatives.

The first synthesis of this compound itself, while not pinpointed to a single "discovery" paper in the context of a major biological breakthrough, logically followed the established principles of S-alkylation of thiols. Early chemical literature post-1950 began to describe the synthesis of various 2-(alkylthio)benzimidazoles as part of broader chemical explorations. The core of this synthesis is a two-step process, which remains fundamental to its production today.

Core Synthesis Pathway

The synthesis of this compound is a sequential, two-step process beginning with the formation of the benzimidazole-2-thione ring, followed by S-methylation.

Synthesis_Pathway cluster_step1 Step 1: Formation of 2-Mercaptobenzimidazole cluster_step2 Step 2: S-Methylation A o-Phenylenediamine (B120857) C 2-Mercaptobenzimidazole A->C Reaction in alkaline solution B Carbon Disulfide B->C E This compound C->E Alkylation D Methylating Agent (e.g., Dimethyl sulfate) D->E

Caption: Core synthesis pathway of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 2-Mercaptobenzimidazole (Van Allan and Deacon Method)

This procedure is adapted from the method published in Organic Syntheses.[2]

Materials:

Procedure:

  • A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 ml), and water (45 ml) is heated under reflux for 3 hours.

  • Activated charcoal is cautiously added to the mixture, and reflux is continued for an additional 10 minutes.

  • The hot mixture is filtered to remove the charcoal.

  • The filtrate is heated to 60–70°C, and warm water (300 ml) is added.

  • A solution of acetic acid (25 ml) in water (50 ml) is then added with stirring.

  • The product crystallizes upon cooling. The mixture is chilled to complete crystallization.

  • The crystalline product is collected by filtration, washed with cold water, and dried.

Yield: 84–86.5% Melting Point: 303–304°C[2]

Synthesis of this compound

This is a general procedure for the S-methylation of 2-mercaptobenzimidazole.

Materials:

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide or other suitable base

  • Dimethyl sulfate (B86663) or methyl iodide

  • Ethanol or other suitable solvent

Procedure:

  • 2-Mercaptobenzimidazole (1 mole equivalent) is dissolved in a solution of sodium hydroxide (1 mole equivalent) in ethanol.

  • Dimethyl sulfate or methyl iodide (1 mole equivalent) is added dropwise to the solution with stirring.

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The product can be purified by recrystallization or column chromatography.

Early Biological Investigations and Data

While the initial synthesis of this compound was likely for chemical exploration, its potential as a biologically active agent was investigated in the broader context of the burgeoning field of benzimidazole anthelmintics. A 1995 study by Russian researchers detailed the synthesis and anthelmintic activity of several new derivatives of 2-methylthiobenzimidazole against Trichinella spiralis.[3] This indicates that by this time, the core structure was a known entity being used as a scaffold for further drug design.

One of the key derivatives investigated was 2-methylthio-5-(1-chloronaphthyloxy-2)-6-chlorobenzimidazole (G-1557), which was selected for more detailed studies as a "tichinellacide".[3]

Mechanism of Action: A Class Effect

The primary mechanism of action for the anthelmintic activity of benzimidazoles, including this compound and its derivatives, is the inhibition of tubulin polymerization.[4]

Mechanism_of_Action cluster_moa Mechanism of Action of Benzimidazoles A Benzimidazole (e.g., this compound) B β-tubulin in parasite microtubules A->B Binds to C Inhibition of Microtubule Polymerization B->C Leads to D Disruption of Cellular Transport and Glucose Uptake C->D Causes E Parasite Immobilization and Death D->E Results in

Caption: Generalized mechanism of action for benzimidazole anthelmintics.

This disruption of the microtubule cytoskeleton in the parasite's intestinal cells leads to impaired glucose uptake and depletion of glycogen (B147801) reserves, ultimately resulting in the parasite's death.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂S[5]
Molecular Weight 164.23 g/mol [5]
Melting Point 202-204 °C[6]
Appearance White to off-white crystalline powder[6]
CAS Number 7152-24-1[5]

Conclusion

The discovery and development of this compound are intrinsically linked to the broader history of benzimidazole chemistry. Its synthesis, rooted in the foundational work on 2-mercaptobenzimidazole, provided a versatile and readily accessible scaffold for medicinal chemists. While specific details of its initial discovery are embedded within the industrial research of the mid-20th century, its enduring presence as a key intermediate and a core structure in the development of new therapeutic agents underscores its significance. The evolution from a simple heterocyclic compound to a building block for life-saving anthelmintics is a testament to the power of synthetic chemistry in addressing global health challenges. Further archival research into early patent literature may yet uncover more specific details about the first biological applications of this important molecule.

References

2-(Methylthio)benzimidazole: A Comprehensive Technical Guide to its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(Methylthio)benzimidazole, a heterocyclic compound that has garnered significant attention in medicinal chemistry. Possessing a versatile benzimidazole (B57391) scaffold, this molecule and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This document elucidates the synthesis, chemical properties, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring.[1] This core structure is a key pharmacophore in numerous clinically approved drugs and serves as a privileged scaffold in drug discovery.[1] Among the various substituted benzimidazoles, this compound has emerged as a crucial intermediate and a pharmacologically active agent in its own right. The presence of the methylthio group at the 2-position significantly influences the molecule's electronic properties and biological activity, making it a focal point for synthetic modifications to develop novel therapeutic agents.

Chemical Properties and Synthesis

This compound presents as a stable crystalline solid with the molecular formula C₈H₈N₂S. Its structure allows for various chemical modifications, primarily at the nitrogen atom of the imidazole ring and through oxidation of the sulfur atom.

General Synthesis Protocol

A common synthetic route to this compound involves the S-alkylation of 2-mercaptobenzimidazole (B194830). A detailed experimental protocol is provided below:

Materials:

Procedure:

  • Dissolve 2-mercaptobenzimidazole (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water at room temperature with stirring.

  • To this solution, add methyl iodide (1.1 equivalents) dropwise over a period of 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Role in Medicinal Chemistry

The this compound scaffold has been extensively utilized in the development of various therapeutic agents. Its derivatives have shown significant promise in several key areas of medicinal chemistry.

Antimicrobial Activity

Derivatives of this compound have demonstrated broad-spectrum antibacterial and antifungal activity. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
5gE. coli ATTC 25922250-500[2]
5gS. aureus ATCC 25923250[2]
7fE. coli ATTC 25922250-500[2]
7hE. coli ATTC 25922250-500[2]
7nP. aeruginosa ATCC 27853500[2]

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with 10 µL of the bacterial suspension.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Several derivatives of this compound have been reported to exhibit significant antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1).[3] The mechanism of action often involves the inhibition of viral replication enzymes.

Table 2: Antiviral Activity of 2-(Alkylthio)- and 2-(Benzylthio)benzimidazole Derivatives

CompoundVirusEC₅₀ (µM)Reference
2-Benzylthio analog 7HCMVActive[3]
2-Benzylthio analog 7HSV-1Weakly Active[3]
Anticancer Activity

The anticancer potential of this compound derivatives is a major area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 3: Anticancer Activity of Benzimidazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Compound 24MDA-MB-23116.38[4]
Compound 5MCF-717.8 ± 0.24 (µg/mL)
Compound 5DU-14510.2 ± 1.4 (µg/mL)[5]
Compound 7dMCF-70.51
Compound C21HeLa0.08[6]

A well-established anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule->Tubulin Dimers Depolymerization Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Tubulin Dimers Binds to β-tubulin G2/M Phase Arrest G2/M Phase Arrest Disruption of Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.

Certain benzimidazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key components of signaling pathways that are often dysregulated in cancer.[10][11] Inhibition of these kinases can block downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, thereby inhibiting cell proliferation and inducing apoptosis.[10]

Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS Benzimidazole Derivative (EGFRi) Benzimidazole Derivative (EGFRi) Benzimidazole Derivative (EGFRi)->EGFR Inhibits BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Benzimidazole Derivative (BRAFi) Benzimidazole Derivative (BRAFi) Benzimidazole Derivative (BRAFi)->BRAF Inhibits ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival

Caption: EGFR/BRAF Signaling Pathway Inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Experimental Workflows

Visualizing the workflow of key experimental procedures can aid in their understanding and implementation.

cluster_0 Synthesis Workflow Start Start Reactants 2-Mercaptobenzimidazole + Methyl Iodide Start->Reactants Reaction S-Alkylation Reactants->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product cluster_1 In Vitro Anticancer Screening Workflow Cell Culture Seed Cancer Cells in 96-well plate Treatment Add Test Compound (Varying Concentrations) Cell Culture->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Assay Add MTT Reagent, Incubate, Solubilize Incubation->MTT Assay Data Acquisition Measure Absorbance MTT Assay->Data Acquisition Analysis Calculate IC50 Data Acquisition->Analysis

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 2-(Methylthio)benzimidazole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the analytical workflow. This compound is a key heterocyclic compound with applications in pharmaceutical development and materials science.[1] Accurate structural elucidation and characterization are crucial for its application in research and development.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of benzimidazole (B57391) derivatives typically shows distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the imidazole (B134444) ring, and the protons of the substituent groups. In the case of this compound, characteristic signals for the methylthio group are also expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment, allowing for the identification of the different carbon atoms in the benzimidazole ring and the methylthio substituent. In some cases, the tautomerism of the N-H proton in the imidazole ring can lead to averaged signals for the symmetric carbons in the benzimidazole core, or distinct signals if the tautomerism is slow on the NMR timescale.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. The molecular weight of this compound is 164.23 g/mol .[3]

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For benzimidazole derivatives, common fragmentation pathways involve the loss of small neutral molecules such as hydrogen cyanide (HCN).[4]

Quantitative Data

The following tables summarize the expected quantitative data for the NMR and mass spectrometry analysis of this compound.

Table 1: ¹H NMR Spectral Data of 2-Substituted Benzimidazole Derivatives

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2-((methylthio)methyl)-1H-benzimidazoleAcetone-d₆7.55dd, J=6.0, 3.2 Hz2HH-4/H-7
7.18dd, J=6.0, 3.2 Hz2HH-5/H-6
4.06s2HS-CH₂
2.11s3HS-CH₃
2-(chloromethyl)-1H-benzimidazoleDMSO-d₆7.54-7.58m2HH-4/H-7
7.19-7.24m2HH-5/H-6
4.92s2H-CH₂

Note: Data for 2-((methylthio)methyl)-1H-benzimidazole and 2-(chloromethyl)-1H-benzimidazole are provided as references for expected chemical shifts.[5]

Table 2: ¹³C NMR Spectral Data of 2-Substituted Benzimidazole Derivatives

CompoundSolventChemical Shift (δ) ppmAssignment
2-((methylthio)methyl)-1-(piperidin-1-yl)methyl)-1H-benzimidazoleAcetone-d₆151.76C-2
142.47, 136.61C-7a, C-3a
121.53C-5/C-6
119.06, 110.36C-4/C-7
65.76N-CH₂-N
51.62Piperidine CH₂
34.5 (approx.)S-CH₂
25.55, 24.13Piperidine CH₂
14.46S-CH₃
2-(chloromethyl)-1H-benzimidazoleDMSO-d₆149.57C-2
138.52C-7a/C-3a
122.28C-5/C-6
115.26C-4/C-7
38.29-CH₂

Note: Data for a derivative of 2-((methylthio)methyl)-1H-benzimidazole and 2-(chloromethyl)-1H-benzimidazole are provided as references for expected chemical shifts.[5]

Table 3: Mass Spectrometry Data of this compound

Ionization Modem/z (Relative Intensity)Assignment
EI164[M]⁺
149[M - CH₃]⁺
132[M - S]⁺ (tentative)
117[M - SCH₃]⁺
90[C₆H₄N]⁺

Note: The fragmentation pattern is predicted based on the general fragmentation of benzimidazole derivatives.[4]

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh 5-10 mg of this compound into a clean, dry vial. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). c. Vortex the vial to ensure complete dissolution. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

2. ¹H NMR Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. c. Shim the magnetic field to achieve homogeneity. d. Set the spectral width to 0-15 ppm. e. Use a 90° pulse. f. Set the relaxation delay to 2-5 seconds. g. Acquire 16-32 scans for a good signal-to-noise ratio.

3. ¹³C NMR Acquisition: a. Use the same sample and initial setup as for ¹H NMR. b. Set the spectral width to 0-200 ppm. c. Use a proton-decoupled pulse sequence. d. Set the relaxation delay to 5-10 seconds. e. Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

4. Data Processing: a. Apply Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the peaks in the ¹H NMR spectrum. e. Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: Mass Spectrometry (MS)

1. Sample Preparation: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. c. Filter the final solution through a 0.2 µm syringe filter if any particulate matter is visible.

2. Instrument Setup (for Electron Ionization - EI): a. Calibrate the mass spectrometer using a suitable calibration standard. b. Set the ion source temperature to 200-250 °C. c. Set the electron energy to 70 eV. d. Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

3. Data Acquisition: a. Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). b. Acquire the mass spectrum.

4. Data Analysis: a. Identify the molecular ion peak. b. Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the analytical workflow and a potential fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) weigh->dissolve transfer Transfer to NMR Tube or Vial dissolve->transfer nmr_acq ¹H and ¹³C NMR Data Acquisition transfer->nmr_acq For NMR ms_acq MS Data Acquisition (EI-MS) transfer->ms_acq For MS nmr_proc Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc nmr_analysis Spectral Analysis nmr_proc->nmr_analysis final_report Structural Elucidation and Purity Assessment nmr_analysis->final_report ms_analysis Fragmentation Pattern Analysis ms_acq->ms_analysis ms_analysis->final_report

Caption: Experimental workflow for NMR and MS analysis.

fragmentation_pathway M This compound (m/z = 164) F1 [M - CH₃]⁺ (m/z = 149) M->F1 - •CH₃ F2 [M - SCH₃]⁺ (m/z = 117) M->F2 - •SCH₃ F3 [C₆H₄N]⁺ (m/z = 90) F2->F3 - HCN

Caption: Proposed EI-MS fragmentation pathway.

References

Application Note: FT-IR and UV-Vis Spectroscopic Analysis of 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed guide to the spectroscopic characterization of 2-(Methylthio)benzimidazole (2-MTBI) using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. 2-MTBI is a key heterocyclic compound, serving as a versatile building block in the synthesis of pharmacologically active molecules.[1] Accurate structural confirmation and purity assessment are critical in drug discovery and development. This note presents characteristic spectral data, standardized experimental protocols, and a logical workflow for the analysis of 2-MTBI and related benzimidazole (B57391) derivatives.

Introduction and Applications

This compound belongs to the benzimidazole class of heterocyclic compounds, which are renowned for their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are components of numerous marketed drugs.[3] Specifically, 2-MTBI is a crucial intermediate in the synthesis of novel therapeutic agents.[1] Its unique structure, featuring a benzimidazole core fused with a methylthio group, allows for various chemical modifications to develop potent and selective drug candidates.[1]

Spectroscopic techniques like FT-IR and UV-Vis are fundamental for the structural elucidation and quality control of these compounds. FT-IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint," while UV-Vis spectroscopy yields information about the electronic transitions within the conjugated π-system of the molecule.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and related compounds.

2.1 FT-IR Spectral Data

The FT-IR spectrum of 2-MTBI exhibits characteristic absorption bands corresponding to its specific functional groups. The vibrational assignments have been determined through a combination of experimental spectra and theoretical calculations, such as Density Functional Theory (DFT).[4][5]

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
~3440MediumN-H StretchingIndicates the presence of the imidazole (B134444) N-H bond.
~3060MediumAromatic C-H StretchingCharacteristic of the benzene (B151609) ring protons.
~2927WeakAliphatic C-H StretchingCorresponds to the methyl (-CH₃) group.
~1625MediumC=N StretchingImidazole ring stretching vibration.
~1585MediumC=C StretchingAromatic ring skeletal vibrations.
~1440StrongAromatic C=C StretchingAromatic ring skeletal vibrations.
~1275StrongC-N StretchingImidazole ring stretching.
~745StrongC-H Bending (out-of-plane)Ortho-disubstituted benzene ring.
~690MediumC-S StretchingIndicates the carbon-sulfur bond of the methylthio group.

Data compiled from studies on the vibrational spectra of this compound.[4][5]

2.2 UV-Vis Spectral Data

Table 2: Representative UV-Vis Absorption Maxima for Benzimidazole Derivatives in Ethanol

Compoundλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Predominant Transition Type
2-Aminobenzimidazole283243212π → π
2-(p-tolyl)-1H-benzo[d]imidazole303--π → π

Data is representative of the benzimidazole scaffold and sourced from literature.[6] The spectrum of this compound is expected to show similar absorption bands in the 200-310 nm range.

Experimental Protocols

The following protocols provide standardized procedures for acquiring high-quality FT-IR and UV-Vis spectra of this compound.

3.1 Protocol for FT-IR Analysis

This protocol covers two common methods for solid sample analysis: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method A: KBr Pellet Technique

  • Sample Preparation :

    • Dry 1-2 mg of the 2-MTBI sample and ~100 mg of spectroscopic grade KBr powder in an oven to remove moisture.

    • Grind the 2-MTBI sample to a fine powder using an agate mortar and pestle.

    • Add the KBr to the mortar and mix thoroughly with the sample until a homogenous mixture is obtained.

  • Pellet Formation :

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin, transparent, or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32).

Method B: Attenuated Total Reflectance (ATR) Technique

  • Sample Preparation :

    • Ensure the 2-MTBI sample is a fine powder. No extensive preparation is needed.

  • Data Acquisition :

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum with the clean, empty ATR accessory.

    • Place a small amount of the 2-MTBI powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR pressure arm to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan.

    • Clean the crystal thoroughly after analysis.

3.2 Protocol for UV-Vis Analysis

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of 2-MTBI in solution.

  • Solvent Selection :

    • Choose a UV-grade solvent in which the compound is soluble and that does not absorb significantly in the wavelength range of interest (200-400 nm). Ethanol or methanol (B129727) are common choices for benzimidazoles.

  • Sample Preparation :

    • Prepare a stock solution of 2-MTBI of a known concentration (e.g., 1 mg/mL) by accurately weighing the compound and dissolving it in the chosen solvent using a volumetric flask.

    • From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) suitable for UV-Vis analysis. The final absorbance should ideally be within the instrument's linear range (typically 0.1 - 1.0).

  • Data Acquisition :

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Use two matched quartz cuvettes. Fill one cuvette with the pure solvent to be used as the reference or blank.

    • Fill the second cuvette with the prepared sample solution.

    • Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.

    • Perform a baseline correction or "auto-zero" with the blank.

    • Scan the sample over the desired wavelength range (e.g., 400 nm down to 200 nm).

    • Record the spectrum and identify the wavelengths of maximum absorbance (λmax).

Workflow and Data Interpretation

The characterization of a novel or synthesized benzimidazole derivative is a systematic process. The workflow below illustrates the logical steps from synthesis to structural confirmation.

Spectroscopic_Workflow Spectroscopic Characterization Workflow for Benzimidazole Derivatives cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification of 2-MTBI Derivative FTIR_Analysis FT-IR Spectroscopy (ATR or KBr Pellet) Synthesis->FTIR_Analysis UVVIS_Analysis UV-Vis Spectroscopy (Solution) Synthesis->UVVIS_Analysis FTIR_Data Identify Functional Groups (N-H, C=N, C-S, etc.) FTIR_Analysis->FTIR_Data UVVIS_Data Determine λmax (π → π* transitions) UVVIS_Analysis->UVVIS_Data Confirmation Structural Confirmation & Purity Assessment FTIR_Data->Confirmation UVVIS_Data->Confirmation

Spectroscopic analysis workflow for 2-MTBI.

Interpretation Steps:

  • FT-IR Spectrum: Compare the experimental spectrum to the data in Table 1. The presence of a strong band around 3440 cm⁻¹ (N-H), ~1625 cm⁻¹ (C=N), and ~690 cm⁻¹ (C-S) confirms the key functional groups of the 2-MTBI core. The overall pattern serves as a fingerprint for compound identity.

  • UV-Vis Spectrum: Observe the absorption maxima (λmax). The presence of intense absorption bands between 200-310 nm is indicative of the conjugated benzimidazole system, confirming the presence of the core chromophore. The positions of the maxima can be used for purity checks and quantitative analysis via the Beer-Lambert law.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Determination of 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)benzimidazole is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound by separating it from potential process-related impurities and degradation products. This application note provides a detailed protocol for the determination of this compound purity using a stability-indicating reverse-phase HPLC method.

Potential Impurities:

The manufacturing process and storage conditions can lead to the presence of several impurities. A robust HPLC method should be able to separate the main component from these potential impurities. Common impurities may include:

  • 2-Mercaptobenzimidazole: A potential precursor or degradation product.

  • o-Phenylenediamine: A starting material in the synthesis.

  • 2-(Methylsulfinyl)benzimidazole (Sulfoxide): An oxidation product.

  • 2-(Methylsulfonyl)benzimidazole (Sulfone): A further oxidation product.

Experimental Protocol

This protocol outlines the necessary steps and conditions for the HPLC analysis of this compound.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility in separating compounds with moderate polarity.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Samples of this compound for testing

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Optimized HPLC Chromatographic Conditions

Gradient Elution Program

A gradient elution is employed to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.04060
20.04060
25.07030
30.07030

Table 2: Gradient Elution Program

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, the performance of the HPLC system must be verified by running a system suitability test. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections of the standard solution ≤ 2.0%

Table 3: System Suitability Parameters and Acceptance Criteria

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

All quantitative data should be summarized in a clear and structured table for easy comparison between different samples or batches.

Sample IDRetention Time (min)Peak Area% Area
Impurity 1
This compound
Impurity 2
...
Total 100.0

Table 4: Example of a Data Summary Table for a Sample Analysis

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_reporting Reporting prep_mobile_phase Prepare Mobile Phases (A and B) system_setup Set Up HPLC System (Column, Temp, Flow Rate) prep_mobile_phase->system_setup prep_diluent Prepare Diluent (ACN:Water, 50:50) prep_standard Prepare Standard Solution (0.1 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (0.5 mg/mL) prep_diluent->prep_sample system_suitability Perform System Suitability Test prep_standard->system_suitability sample_injection Inject Sample Solutions prep_sample->sample_injection system_setup->system_suitability system_suitability->sample_injection If Pass data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate Purity (% Area) peak_integration->purity_calculation generate_report Generate Final Report purity_calculation->generate_report

Caption: Workflow for HPLC Purity Analysis of this compound.

Application Notes and Protocols for 2-(Methylthio)benzimidazole as a Corrosion Inhibitor for Carbon Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole (B57391) and its derivatives are a well-established class of organic compounds that have garnered significant interest as corrosion inhibitors for various metals and alloys, particularly carbon steel, in acidic environments.[1][2] Their efficacy is attributed to their molecular structure, which includes a planar benzimidazole ring and heteroatoms (nitrogen and, in this case, sulfur) with lone pairs of electrons, as well as π-electrons. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates corrosion.[1] This document provides detailed application notes and experimental protocols for the use of 2-(Methylthio)benzimidazole and its closely related analogs as a corrosion inhibitor for carbon steel.

Data Presentation

The following tables summarize the quantitative data for the corrosion inhibition of carbon steel by 2-(propylthio)-1H-benzo[d]imidazole (PTBI) in a 1M H₂SO₄ solution, as determined by potentiostatic polarization measurements.[3][5]

Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 1M H₂SO₄ with and without 2-(propylthio)-1H-benzo[d]imidazole (PTBI) at 308 K

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (0)-4981150102125-
1 x 10⁻⁴-4894509811960.87
3 x 10⁻⁴-4853209511572.17
5 x 10⁻⁴-4822309211280.00

Data is representative of 2-(propylthio)-1H-benzo[d]imidazole (PTBI) as a proxy for this compound.[3][5]

Table 2: Effect of Temperature on the Inhibition Efficiency of 5 x 10⁻⁴ M 2-(propylthio)-1H-benzo[d]imidazole (PTBI) for Carbon Steel in 1M H₂SO₄

Temperature (K)Corrosion Current Density (Icorr) (µA/cm²) (Blank)Corrosion Current Density (Icorr) (µA/cm²) (With Inhibitor)Inhibition Efficiency (%)
308115023080.00
318225055075.56
3284100110073.17
3387500220070.67

Data is representative of 2-(propylthio)-1H-benzo[d]imidazole (PTBI) as a proxy for this compound.[3][5]

Experimental Protocols

Potentiodynamic Polarization (PDP) Measurements

This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound using potentiodynamic polarization.

a. Materials and Equipment:

  • Carbon steel specimens with a known surface area (e.g., 1 cm²)

  • Working electrode holder

  • Standard three-electrode corrosion cell

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum or graphite (B72142) rod)

  • Potentiostat/Galvanostat

  • Corrosive medium (e.g., 1M H₂SO₄ or 1M HCl)

  • This compound inhibitor of various concentrations

  • Deionized water

  • Ethanol (B145695) and acetone (B3395972) for cleaning

  • Silicon carbide abrasive papers (e.g., 600, 800, 1200 grit)

b. Procedure:

  • Working Electrode Preparation: Mechanically polish the carbon steel specimens with successively finer grades of silicon carbide paper, rinse with deionized water, degrease with ethanol and acetone, and dry in a stream of warm air.

  • Electrolyte Preparation: Prepare the desired volume of the corrosive medium (e.g., 1M H₂SO₄) by diluting the concentrated acid with deionized water. Prepare a series of inhibitor solutions by dissolving appropriate amounts of this compound in the corrosive medium to achieve the desired concentrations (e.g., 1x10⁻⁶ M to 1x10⁻³ M).

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the carbon steel working electrode, the reference electrode, and the counter electrode. Fill the cell with the test solution (either the blank corrosive medium or the inhibitor-containing solution).

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Potentiodynamic Polarization Scan: Once the OCP is stable, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: From the resulting Tafel plots, determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inh is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the use of EIS to study the inhibitive film formation and corrosion mechanism.

a. Materials and Equipment:

  • Same as for PDP measurements, with the addition of a Frequency Response Analyzer (FRA) integrated with the potentiostat.

b. Procedure:

  • Electrode and Electrolyte Preparation: Follow steps 1 and 2 from the PDP protocol.

  • Electrochemical Cell Setup: Assemble the three-electrode cell as described in the PDP protocol.

  • OCP Stabilization: Allow the system to reach a steady OCP as in the PDP protocol.

  • EIS Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency can be calculated from the Rct values using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CS_prep Carbon Steel Specimen Preparation Cell_setup Three-Electrode Cell Setup CS_prep->Cell_setup Sol_prep Inhibitor Solution Preparation Sol_prep->Cell_setup OCP OCP Stabilization Cell_setup->OCP PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Tafel Tafel Plot Analysis (Icorr, Ecorr) PDP->Tafel Nyquist Nyquist/Bode Plot Analysis (Rct, Cdl) EIS->Nyquist IE_calc Inhibition Efficiency Calculation Tafel->IE_calc Nyquist->IE_calc

Caption: Experimental workflow for evaluating corrosion inhibitors.

inhibition_mechanism cluster_surface Carbon Steel Surface cluster_solution Aqueous Acidic Solution Fe Fe (Anodic Sites) Adsorption Adsorption Fe->Adsorption H_sites Cathodic Sites H_sites->Adsorption MTB This compound (MTB) MTB->Adsorption π-electrons, S and N lone pairs Protective_Film Protective Film Formation Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks active sites Corrosion_Inhibition->Fe Reduces Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Corrosion_Inhibition->H_sites Reduces Cathodic Hydrogen Evolution (2H⁺ + 2e⁻ → H₂)

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols: Synthesis and Antibacterial Screening of 2-(Methylthio)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2-(methylthio)benzimidazole derivatives and the subsequent screening of their antibacterial activity. The benzimidazole (B57391) scaffold is a significant pharmacophore in medicinal chemistry, and derivatives containing a methylthio group have shown promise as potential antibacterial agents.[1][2][3]

Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][4][5] The incorporation of a 2-(methylthio) moiety can enhance the biological activity of the benzimidazole core. This document outlines the synthetic route to obtain these derivatives and the methodology to evaluate their efficacy against common bacterial pathogens.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, starting from the readily available o-phenylenediamine (B120857). A common and effective route involves the formation of a 2-methylbenzimidazole (B154957) thiouronium salt intermediate, followed by S-alkylation.[1][4]

Experimental Protocol: Synthesis

Materials:

  • o-Phenylenediamine

  • Acetic acid[5]

  • Thiourea[1][4]

  • 2-(Chloromethyl)-1H-benzimidazole (can be synthesized from o-phenylenediamine and chloroacetic acid)[6]

  • Alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)[1][6]

  • Sodium hydroxide (B78521) (NaOH)[1][6]

  • Ethanol[1][6]

  • Acetonitrile[1][4]

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 2-Methylbenzimidazole

  • In a round-bottom flask, dissolve o-phenylenediamine in acetic acid.[5]

  • Heat the mixture under reflux for 2 hours.[7]

  • Cool the reaction mixture to room temperature and neutralize with a 10% sodium hydroxide solution until alkaline.[5]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 2-methylbenzimidazole.[5]

Step 2: Synthesis of 2-Methylbenzimidazole Thiouronium Chloride Salt [1][4]

  • To a solution of 2-(chloromethyl)-1H-benzimidazole in acetonitrile, add an equimolar amount of thiourea.[1][4]

  • Reflux the mixture for 2 hours.[1][4]

  • Upon cooling to room temperature, a precipitate will form.[1][4]

  • Filter the precipitate, wash it with ethyl acetate, and air dry to yield the thiouronium salt.[1][4]

Step 3: Synthesis of 2-((Alkylthio)methyl)-1H-benzimidazole Derivatives (S-alkylation) [1][4]

  • Dissolve the 2-methylbenzimidazole thiouronium chloride salt in absolute ethanol.[1][6]

  • Add a solution of sodium hydroxide.[1][6]

  • To this mixture, add the desired alkyl halide (1.2 equivalents).[6]

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • After the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane (B109758) and wash with water.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent to obtain the desired 2-((alkylthio)methyl)-1H-benzimidazole derivative.[1]

Step 4 (Optional): N-alkylation of 2-((Alkylthio)methyl)-1H-benzimidazole [1][4]

  • To a solution of the 2-((alkylthio)methyl)-1H-benzimidazole derivative in DMF, add potassium carbonate.

  • Stir the mixture at 50°C for 1 hour.[4]

  • Add the desired alkyl halide and continue stirring at 50°C for 3 hours.[4]

  • After cooling, extract the product with an appropriate organic solvent, wash with water, and dry.

  • Purify the final product by column chromatography.[4]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1 cluster_reagents1 Reagents cluster_step2 Step 2 cluster_reagents2 Reagents cluster_step3 Step 3 cluster_optional_step Optional Step 4 cluster_final_product Final Product o_phenylenediamine o-Phenylenediamine step1 Synthesis of 2-Methylbenzimidazole o_phenylenediamine->step1 acetic_acid Acetic Acid acetic_acid->step1 step2 Synthesis of 2-Methylbenzimidazole Thiouronium Salt step1->step2 with Chloroacetic Acid & Thiourea chloroacetic_acid Chloroacetic Acid chloroacetic_acid->step2 thiourea Thiourea thiourea->step2 step3 S-alkylation to form 2-((Alkylthio)methyl)-1H-benzimidazole step2->step3 alkyl_halide Alkyl Halide alkyl_halide->step3 naoh NaOH naoh->step3 step4 N-alkylation step3->step4 final_product N-substituted 2-((Alkylthio)methyl) -benzimidazole step4->final_product

Caption: Synthetic workflow for this compound derivatives.

Antibacterial Screening

The antibacterial activity of the synthesized compounds is typically evaluated in vitro using standard methods such as the agar (B569324) well diffusion method for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antibacterial Screening

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)[1][6]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)[1]

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)[8]

  • Sterile petri dishes, test tubes, and micropipettes

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Procedure:

1. Agar Well Diffusion Method (Preliminary Screening)

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate.

  • Allow the plate to dry for a few minutes.

  • With a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Prepare stock solutions of the synthesized compounds in DMSO (e.g., 1000 µg/mL).[1]

  • Add a fixed volume (e.g., 80-100 µL) of each compound solution into separate wells.[1]

  • Add the positive control (e.g., Ciprofloxacin) and a negative control (DMSO) to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.[1]

  • Measure the diameter of the zone of inhibition (in mm) around each well.[1]

2. Broth Microdilution Method (MIC Determination) [1]

  • Dispense 100 µL of Mueller-Hinton Broth into each well of a 96-well microtiter plate.[8]

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.[8]

  • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 5 µL of the diluted bacterial suspension to each well.[8]

  • Include a positive control (broth with bacteria) and a negative control (broth only) on each plate.

  • Incubate the plate at 37°C for 24 hours.[8]

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Antibacterial Screening Workflow

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_agar_diffusion Agar Well Diffusion (Preliminary) cluster_mic Broth Microdilution (MIC) bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland agar_plate Inoculate MHA Plate mcfarland->agar_plate add_inoculum Add Bacterial Inoculum mcfarland->add_inoculum compound_solutions Compound Stock Solutions (in DMSO) add_compounds Add Compounds to Wells compound_solutions->add_compounds serial_dilution Serial Dilution in 96-well Plate compound_solutions->serial_dilution create_wells Create Wells agar_plate->create_wells create_wells->add_compounds incubate_agar Incubate at 37°C add_compounds->incubate_agar measure_zones Measure Inhibition Zones incubate_agar->measure_zones determine_mic Determine MIC measure_zones->determine_mic Select active compounds serial_dilution->add_inoculum incubate_mic Incubate at 37°C add_inoculum->incubate_mic incubate_mic->determine_mic

Caption: Workflow for in vitro antibacterial screening.

Data Presentation

The antibacterial activity of synthesized this compound derivatives is summarized in the table below. The data includes inhibition zone diameters and Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)Reference
5c E. coli ATCC 2592215 ± 0.04>500[1]
S. aureus ATCC 2592311 ± 0.10>500[1]
5g E. coli ATCC 2592218 ± 0.01250[1]
S. aureus ATCC 2592318 ± 0.02250[1]
7f E. coli ATCC 2592216 ± 0.02500[1]
S. aureus ATCC 2592312 ± 0.04>500[1]
7h E. coli ATCC 2592217 ± 0.03500[1]
S. aureus ATCC 2592314 ± 0.01>500[1]
7n P. aeruginosa ATCC 2785316 ± 0.04500[1]
3a P. aeruginosa13.0 ± 0.41
E. coli-1
3b P. aeruginosa12.7 ± 1.7-
E. coli-1
5b S. aureus-300[6]
E. coli-150[6]
5d S. aureus-320[6]
5e S. aureus-180[6]
E. coli-180[6]
5f S. aureus-140[6]
5g S. aureus-280[6]
E. coli-140[6]
5h E. coli-150[6]
5j S. aureus-200[6]
E. coli-400[6]

Note: The compound numbering (e.g., 5c, 7f, 3a) corresponds to the designations in the cited literature. The specific structures can be found in the respective publications.

Conclusion

The provided protocols offer a robust framework for the synthesis and antibacterial evaluation of this compound derivatives. The data presented indicates that certain derivatives exhibit significant antibacterial activity, warranting further investigation and optimization for the development of new antimicrobial agents. The structure-activity relationship can be further explored by synthesizing a wider range of derivatives and testing them against a broader panel of bacterial strains, including multidrug-resistant isolates.

References

Application Notes and Protocols for 2-(Methylthio)benzimidazole in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(methylthio)benzimidazole scaffolds in the design and development of novel anticancer agents. This document details the mechanism of action, quantitative biological activity, and detailed experimental protocols for the synthesis and evaluation of these compounds.

Introduction

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Its structural similarity to endogenous purines allows it to interact with various biological targets, making it a valuable framework for drug design. The introduction of a methylthio group at the 2-position of the benzimidazole ring has been explored as a strategy to enhance anticancer activity. These derivatives have demonstrated potential as inhibitors of key signaling pathways involved in cancer progression, including receptor tyrosine kinases like EGFR, and inducers of apoptosis and cell cycle arrest.

Mechanism of Action

Derivatives of this compound have been shown to exert their anticancer effects through multiple mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): A primary mechanism of action for many this compound derivatives is the inhibition of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR).[1] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]

  • Induction of Apoptosis: These compounds have been observed to induce programmed cell death (apoptosis) in cancer cells. This is often initiated through both intrinsic and extrinsic pathways, leading to the activation of caspases and subsequent cellular dismantling.[1][3]

  • Cell Cycle Arrest: Treatment with this compound derivatives can lead to the arrest of the cell cycle at various phases, such as G1, S, or G2/M, preventing cancer cells from progressing through division and proliferation.[4][5]

Quantitative Data

The in vitro cytotoxic and enzyme inhibitory activities of representative this compound derivatives are summarized in the tables below.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazole Derivatives [1]

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Caco-2 (Colon)
6a 24.13 ± 1.1529.18 ± 1.9419.42 ± 0.9221.15 ± 1.03
6b 19.25 ± 0.8321.19 ± 1.1215.73 ± 0.7817.43 ± 0.81
6c 15.42 ± 0.7718.43 ± 0.9112.18 ± 0.6414.29 ± 0.73
6d 11.17 ± 0.5214.21 ± 0.738.15 ± 0.4210.18 ± 0.49
6e 7.18 ± 0.3310.15 ± 0.494.29 ± 0.216.17 ± 0.28
6f 9.42 ± 0.4112.37 ± 0.656.13 ± 0.298.24 ± 0.37
6g 21.13 ± 1.0825.18 ± 1.2917.29 ± 0.8819.33 ± 0.92
6h 17.82 ± 0.8520.14 ± 1.0314.18 ± 0.7116.27 ± 0.79
6i 13.19 ± 0.6816.28 ± 0.8110.15 ± 0.5312.16 ± 0.61
Doxorubicin 4.17 ± 0.194.89 ± 0.235.12 ± 0.285.57 ± 0.25

Table 2: EGFR Kinase Inhibitory Activity (IC50, µM) of Selected 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazole Derivatives [1]

CompoundEGFR Inhibition IC50 (µM)
6d 0.112 ± 0.005
6e 0.086 ± 0.004
6f 0.097 ± 0.004
Gefitinib 0.052 ± 0.002

Experimental Protocols

Synthesis of 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazoles (General Procedure)[1]

This protocol outlines the synthesis of the target compounds, which involves a multi-step process.

G cluster_synthesis Synthesis Workflow A 2-Mercaptobenzimidazole (B194830) C 2-(Prop-2-yn-1-ylthio)-1H-benzo[d]imidazole A->C Reaction with Propargyl Bromide B Propargyl Bromide B->C E Target Compound: 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazole C->E Click Chemistry (CuSO4.5H2O, Sodium Ascorbate) D Aryl Azide (B81097) D->E

A simplified workflow for the synthesis of this compound derivatives.

Materials:

Step 1: Synthesis of 2-(Prop-2-yn-1-ylthio)-1H-benzo[d]imidazole

  • To a solution of 2-mercaptobenzimidazole (1 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazole.

Step 2: Synthesis of 2-(1-aryl-1,2,3-triazole-4-methylthio)benzimidazoles

  • In a mixture of DMF (10 mL) and water (2 mL), dissolve 2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazole (1 mmol) and the appropriate aryl azide (1 mmol).

  • Add copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final product.

In Vitro Cytotoxicity Assessment (MTT Assay)[6][7][8]

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with compounds B->C D Incubate (48h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 H->I

Workflow for determining in vitro cytotoxicity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, Caco-2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry[5][9][10]

This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells

  • Test compounds

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining[11][12][13]

This protocol describes the detection of apoptosis in cells treated with this compound derivatives using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

G cluster_apoptosis Apoptosis Detection Workflow A Treat cells with compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in dark E->F G Analyze by flow cytometry F->G H Quantify viable, early apoptotic, late apoptotic, and necrotic cells G->H

Workflow for the detection of apoptosis by Annexin V/PI staining.

Materials:

  • Cancer cells

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • The results will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Signaling Pathway

The inhibition of EGFR by this compound derivatives disrupts downstream signaling cascades critical for cancer cell survival and proliferation.

G cluster_pathway EGFR Signaling Pathway Inhibition EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Bzim This compound Derivative Bzim->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival mTOR->Survival

Inhibition of the EGFR signaling pathway by this compound derivatives.

References

Application Notes and Protocols for Testing 2-(Methylthio)benzimidazole as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the antifungal potential of 2-(Methylthio)benzimidazole. It includes detailed methodologies for determining its efficacy against a panel of pathogenic fungi, assessing its cytotoxic effects on mammalian cells, and elucidating its mechanism of action. The protocols are based on established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and reliability of the results. Data presentation is standardized through structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

Benzimidazole (B57391) derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] The primary mechanism of action for many antifungal benzimidazoles is the disruption of microtubule formation through binding to β-tubulin, which leads to the inhibition of mitosis.[3][4][5] this compound is a benzimidazole derivative that serves as a versatile intermediate in the synthesis of various biologically active molecules.[6][7] This protocol outlines a systematic approach to investigate its intrinsic antifungal activity.

The following sections detail the necessary materials and step-by-step procedures for in vitro antifungal susceptibility testing, cytotoxicity evaluation, and mechanism of action studies.

Data Presentation

All quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Antifungal Susceptibility of this compound

Fungal StrainATCC No.MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans
Candida glabrata
Candida krusei
Cryptococcus neoformans
Aspergillus fumigatus
Aspergillus flavus
Trichophyton rubrum
(Other)

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50% and 90% of isolates, respectively. MFC: Minimum Fungicidal Concentration.

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineATCC No.CC₅₀ (µg/mL) after 24hCC₅₀ (µg/mL) after 48hPositive Control (e.g., Doxorubicin) CC₅₀ (µg/mL)
HEK293 (Human Embryonic Kidney)
HepG2 (Human Hepatocellular Carcinoma)
(Other)

CC₅₀: 50% Cytotoxic Concentration.

Table 3: Selectivity Index of this compound

Fungal StrainMammalian Cell LineCC₅₀ (µg/mL)MIC (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
Candida albicansHEK293
Aspergillus fumigatusHEK293
(Other)(Other)

Table 4: Inhibition of β-Tubulin Polymerization by this compound

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)IC₅₀ (µM)Positive Control (e.g., Nocodazole) IC₅₀ (µM)
This compound

IC₅₀: 50% Inhibitory Concentration.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from the CLSI guidelines M27 for yeasts and M38 for filamentous fungi.[1][8]

3.1.1. Materials

  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Sterile saline (0.85%)

  • Spectrophotometer

3.1.2. Protocol for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% (v/v), a level that is non-toxic to most fungal strains.

  • Preparation of Fungal Inoculum:

    • Yeasts: Subculture the yeast strains on SDA plates for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Filamentous Fungi: Grow the molds on PDA plates until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Drug Dilution Series: In a 96-well plate, perform a serial two-fold dilution of this compound in RPMI 1640 medium to obtain a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C. Read yeast plates after 24-48 hours and filamentous fungi plates after 48-72 hours, or until sufficient growth is observed in the growth control well.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

3.1.3. Protocol for Minimum Fungicidal Concentration (MFC) Determination

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh SDA or PDA plate.

  • Incubate the plates at 35°C for 48-72 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.[10]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cells.

3.2.1. Materials

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

3.2.2. Protocol

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.[11]

Mechanism of Action: In Vitro Tubulin Polymerization Assay

This assay determines if this compound directly inhibits the polymerization of tubulin.

3.3.1. Materials

  • Tubulin polymerization assay kit (commercially available, containing purified tubulin, GTP, and polymerization buffer)

  • This compound

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm at timed intervals.

3.3.2. Protocol

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a dilution series of this compound and the positive control.

  • Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compounds (or controls).

  • Initiation of Polymerization: Initiate the polymerization by adding the purified tubulin to each well.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value, which is the concentration that inhibits tubulin polymerization by 50%.[12]

Mandatory Visualizations

Antifungal_Testing_Workflow cluster_prep Preparation cluster_mic Primary Screening cluster_safety Safety & Selectivity cluster_moa Mechanism of Action prep_compound Prepare this compound Stock Solution mic_test MIC Determination (Broth Microdilution) prep_compound->mic_test prep_fungi Prepare Fungal Inoculum (Yeast or Mold) prep_fungi->mic_test mfc_test MFC Determination mic_test->mfc_test From wells with no visible growth cytotoxicity_test Cytotoxicity Assay (MTT) on Mammalian Cells mic_test->cytotoxicity_test selectivity_index Calculate Selectivity Index (SI = CC50/MIC) mic_test->selectivity_index moa_test β-Tubulin Polymerization Assay mfc_test->moa_test cytotoxicity_test->selectivity_index

Caption: Experimental workflow for evaluating this compound.

Benzimidazole_MOA cluster_cell Fungal Cell compound This compound beta_tubulin β-Tubulin compound->beta_tubulin Binds to dimer αβ-Tubulin Heterodimer beta_tubulin->dimer microtubule Microtubule alpha_tubulin α-Tubulin alpha_tubulin->dimer dimer->microtubule Polymerization dimer->inhibits microtubule->dimer Depolymerization mitosis Mitosis microtubule->mitosis Forms Mitotic Spindle cell_death Cell Cycle Arrest & Fungal Cell Death mitosis->cell_death Failure of Chromosome Segregation inhibits->microtubule

Caption: Mechanism of action of benzimidazole antifungal agents.

References

Application of 2-(Methylthio)benzimidazole in Agrochemical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Methylthio)benzimidazole is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various biologically active molecules, including those with applications in the agrochemical sector.[1] As a member of the benzimidazole (B57391) class of fungicides, its derivatives are primarily recognized for their efficacy against a broad spectrum of fungal plant pathogens. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound and its derivatives in the development of novel agrochemical formulations.

The primary mechanism of action for benzimidazole fungicides involves the disruption of fungal cell division.[2] These compounds bind to β-tubulin, a protein subunit of microtubules, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton interferes with mitosis and other essential cellular processes, ultimately leading to fungal cell death.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity of various 2-(alkylthio)benzimidazole derivatives against a range of phytopathogenic fungi. This data is crucial for understanding the structure-activity relationships and for selecting lead compounds for further development.

Table 1: Inhibitory Concentration (IC50/EC50) of 2-(Alkylthio)benzimidazole Derivatives against Phytopathogenic Fungi

Compound IDFungal SpeciesIC50/EC50 (µg/mL)Reference
4m Botrytis cinerea0.13[3]
4h, 4i, 4k, 4l, 4s, 4t, 4u Botrytis cinerea0.13 - 0.24[3]
Carbendazim (Reference) Botrytis cinerea0.21[3]
5i Botrytis cinerea-[4]
5i Sclerotinia sclerotiorum-[4]
HPBI Fusarium equisetiDose-dependent activity[5][6]
Al-HPBI complex Fusarium equisetiDose-dependent activity[5][6]

Note: '-' indicates that the specific value was not provided in the abstract. HPBI is 2-(2-hydroxyphenyl)-1-H benzimidazole, a derivative.

Table 2: Mycelial Growth Inhibition of Benzimidazole Fungicides

FungicideFungal SpeciesConcentration (µg/mL)Mycelial Growth Inhibition (%)Reference
Benomyl Cylindrocarpon destructans1064.7 - 100
Prochloraz Cylindrocarpon destructans1064.7 - 100
Thiophanate-methyl Cylindrocarpon destructans100< 50
Carbendazim Rhizoctonia solani593.8[7]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assessment by Mycelium Growth Rate Method

This protocol is a standard method for evaluating the efficacy of antifungal compounds against mycelial fungi.

1. Materials:

  • Potato Dextrose Agar (PDA) medium
  • Sterile Petri dishes (90 mm)
  • Test compound (this compound or its derivatives)
  • Solvent for the test compound (e.g., DMSO, acetone)
  • Fungal cultures of target pathogens (e.g., Botrytis cinerea, Fusarium equiseti)
  • Sterile cork borer (5 mm diameter)
  • Incubator

2. Procedure: a. Preparation of Amended Media: i. Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. ii. Cool the molten PDA to 45-50°C in a water bath. iii. Prepare a stock solution of the test compound in a suitable solvent. iv. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (PDA with solvent only) and a negative control (PDA only) should also be prepared. v. Gently swirl the flasks to ensure homogenous mixing of the compound. vi. Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

Protocol 2: Preparation of a Wettable Powder (WP) Formulation

This protocol provides a general guideline for preparing a wettable powder formulation. The exact ratios of the components will need to be optimized for this compound to ensure good suspensibility, wetting, and biological efficacy.[8]

1. Components:

  • Active Ingredient (AI): this compound (e.g., 50-80% by weight)
  • Wetting Agent: (e.g., Sodium dodecyl sulfate, Sodium N-methyl-N-oleoyl taurate) (e.g., 1-5% by weight)
  • Dispersing Agent: (e.g., Lignosulfonates, Polycarboxylates) (e.g., 3-10% by weight)
  • Carrier/Filler: (e.g., Kaolin clay, Silica, Diatomaceous earth) (to make up 100%)

2. Equipment:

  • Blender or mixer
  • Air-jet mill or hammer mill

3. Procedure: a. Pre-blending: i. Accurately weigh all the components. ii. Combine the active ingredient, wetting agent, dispersing agent, and a portion of the carrier in a blender. iii. Mix until a homogenous powder is obtained.

Mandatory Visualizations

G cluster_fungus Fungal Cell Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitosis Mitosis (Cell Division) Microtubules->Mitosis Cell_death Cell Death Benzimidazole This compound (or its active metabolite) Benzimidazole->Tubulin_dimers Binds to β-tubulin G Start Start: Synthesis of This compound Derivatives In_vitro In Vitro Screening (Mycelium Growth Rate Assay) Start->In_vitro Data_analysis Data Analysis (IC50/EC50 Determination) In_vitro->Data_analysis Lead_selection Lead Compound Selection Data_analysis->Lead_selection Lead_selection->In_vitro Further Optimization Formulation Agrochemical Formulation Development (e.g., WP) Lead_selection->Formulation Promising Activity Greenhouse Greenhouse Trials (Efficacy & Phytotoxicity) Formulation->Greenhouse Field Field Trials (Dosage & Application Timing) Greenhouse->Field Registration Regulatory Approval Field->Registration

References

Troubleshooting & Optimization

Troubleshooting common problems in 2-(Methylthio)benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)benzimidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely employed synthetic route is a two-step process. The first step involves the synthesis of 2-mercaptobenzimidazole (B194830) from o-phenylenediamine (B120857) and carbon disulfide. The subsequent step is the S-methylation of the 2-mercaptobenzimidazole intermediate to yield the final product, this compound.

Q2: I am getting a low yield in the first step (synthesis of 2-mercaptobenzimidazole). What are the potential causes and solutions?

Low yields in the synthesis of 2-mercaptobenzimidazole are often attributed to incomplete reaction or side product formation. To improve the yield, consider the following:

  • Purity of Reactants: Ensure that the o-phenylenediamine is of high purity. Impurities can lead to the formation of colored byproducts and reduce the yield.

  • Reaction Time and Temperature: The reaction typically requires heating under reflux for several hours. Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC).

  • Stoichiometry: Use a slight excess of carbon disulfide and potassium hydroxide (B78521) to ensure the complete conversion of o-phenylenediamine.[1][2]

Q3: My final product, this compound, is impure. What are the likely impurities and how can I remove them?

Common impurities include unreacted 2-mercaptobenzimidazole and over-methylated products (N-methylated benzimidazole (B57391) derivatives).[3] Purification can be achieved through:

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, is often effective in removing unreacted starting materials and some side products.[4]

  • Column Chromatography: For separating structurally similar impurities, silica (B1680970) gel column chromatography is a reliable method. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is typically used.

Q4: I am observing the formation of multiple products during the methylation step. How can I improve the selectivity for S-methylation?

The formation of multiple products is often due to the methylation occurring on the nitrogen atoms of the benzimidazole ring in addition to the desired sulfur atom. To enhance S-methylation selectivity:

  • Choice of Base: Use a milder base like potassium carbonate instead of a very strong base. The choice of base can influence the nucleophilicity of the sulfur and nitrogen atoms.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically preferred S-methylation over the thermodynamically more stable N-methylation.

  • Methylating Agent: While dimethyl sulfate (B86663) is commonly used, other methylating agents like methyl iodide can be explored to optimize selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 2-Mercaptobenzimidazole Incomplete reaction.Increase reflux time and monitor by TLC.
Impure o-phenylenediamine.Use recrystallized or high-purity o-phenylenediamine.
Suboptimal stoichiometry.Use a slight excess of carbon disulfide and potassium hydroxide.[1][2]
Low Yield of this compound Incomplete methylation.Ensure sufficient reaction time and temperature. Monitor reaction progress by TLC.
Degradation of the product.Avoid excessive heating during the reaction and workup.
Loss during workup/purification.Optimize extraction and recrystallization procedures to minimize loss.
Formation of Colored Impurities Impurities in starting materials.Use pure starting materials. The use of o-phenylenediamine dihydrochloride (B599025) can sometimes reduce colored impurities.[5]
Air oxidation of intermediates.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
High reaction temperatures.Optimize the reaction temperature to minimize side reactions.
Product is Difficult to Purify Presence of multiple methylated isomers.Optimize methylation conditions for better regioselectivity (see FAQ Q4).
Unreacted starting materials.Ensure the reaction goes to completion. Use appropriate purification techniques (recrystallization, column chromatography).

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole[1][2]

Materials:

  • o-Phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol (95%)

  • Water

  • Activated charcoal

  • Acetic acid (dilute)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), 95% ethanol (100 ml), and water (15 ml).

  • Add carbon disulfide (0.1 mole) to the mixture.

  • Heat the mixture under reflux for 3 hours.

  • After reflux, cautiously add activated charcoal (1-1.5 g) and continue to heat at reflux for another 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add warm water (100 ml).

  • Acidify the mixture with dilute acetic acid with stirring.

  • The product will precipitate as white crystals. Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the product by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Mercaptobenzimidazole

  • Dimethyl sulfate

  • Sodium hydroxide

  • Water

  • Ethanol

Procedure:

  • Dissolve 2-mercaptobenzimidazole in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • After the addition is complete, continue stirring at room temperature for a few hours.

  • Monitor the reaction progress by TLC.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Mercaptobenzimidazole cluster_step2 Step 2: S-Methylation A o-Phenylenediamine + Carbon Disulfide + KOH B Reflux in Ethanol/Water A->B C Charcoal Treatment & Filtration B->C D Acidification with Acetic Acid C->D E Crystallization & Isolation D->E F 2-Mercaptobenzimidazole E->F G 2-Mercaptobenzimidazole + NaOH (aq) F->G H Addition of Dimethyl Sulfate G->H I Stirring at RT H->I J Filtration & Washing I->J K This compound J->K troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Yield Observed check_purity Check Purity of Starting Materials Start->check_purity check_conditions Verify Reaction Conditions (Time, Temp) Start->check_conditions check_stoichiometry Confirm Reagent Stoichiometry Start->check_stoichiometry purify_reagents Recrystallize/ Purify Reagents check_purity->purify_reagents optimize_conditions Increase Reaction Time/ Optimize Temperature check_conditions->optimize_conditions adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry End Yield Improved purify_reagents->End optimize_conditions->End adjust_stoichiometry->End

References

Technical Support Center: Optimizing 2-(Methylthio)benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 2-(Methylthio)benzimidazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of 2-Mercaptobenzimidazole (B194830) (Precursor)

Question: My initial synthesis of 2-mercaptobenzimidazole from o-phenylenediamine (B120857) and carbon disulfide is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of 2-mercaptobenzimidazole can often be attributed to suboptimal reaction conditions or incomplete reaction. Here are some troubleshooting steps:

  • Purity of Reactants: Ensure the o-phenylenediamine is of high purity. Impurities can lead to side reactions and lower the yield.

  • Reaction Time and Temperature: The reaction typically requires refluxing for several hours. Ensure the reaction has gone to completion by monitoring it using thin-layer chromatography (TLC).

  • Stoichiometry: While carbon disulfide is often used in excess, ensure the molar ratio of o-phenylenediamine to potassium hydroxide (B78521) (or another base) is appropriate. A common procedure uses a slight excess of potassium ethyl xanthate, which can be prepared in situ from potassium hydroxide and carbon disulfide, and reports yields of 84–86.5%.[1]

  • Work-up Procedure: After the reaction, the product is typically precipitated by acidification. Ensure the pH is adjusted correctly to completely precipitate the 2-mercaptobenzimidazole. Washing the crude product with cold water helps remove inorganic impurities.

Problem 2: Low Yield and/or Purity in the Methylation Step

Question: The methylation of 2-mercaptobenzimidazole to this compound is giving me a low yield and/or a mixture of products. How can I optimize this step?

Answer: The methylation of 2-mercaptobenzimidazole can lead to a mixture of the desired S-methylated product and the undesired N-methylated isomer. Optimizing selectivity and yield is key.

  • Choice of Methylating Agent:

    • Dimethyl sulfate is a common and effective methylating agent. Reactions are typically carried out in the presence of a base like sodium carbonate.

    • Methyl iodide is also frequently used. It is advisable to use it in slight excess with a base like potassium carbonate in a dry aprotic solvent like acetone (B3395972) or DMF.[2]

  • Base Selection: A weak base like potassium carbonate or sodium bicarbonate is often preferred to selectively deprotonate the more acidic thiol group over the N-H group of the imidazole (B134444) ring. Stronger bases may increase the proportion of N-methylation.

  • Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures can favor S-methylation. Higher temperatures might lead to more N-methylation and other side products.

  • Solvent: Anhydrous aprotic solvents like acetone or dimethylformamide (DMF) are recommended to avoid quenching the anionic intermediates.[2]

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol (B145695).

    • Column Chromatography: If a mixture of S- and N-methylated isomers is obtained, separation can be achieved using silica (B1680970) gel column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.[2]

Problem 3: Difficulty in Characterizing the Product

Question: I am unsure if I have synthesized the correct product and whether it is pure. How can I properly characterize this compound?

Answer: Proper characterization is crucial to confirm the identity and purity of your compound. The following techniques are recommended:

  • Melting Point: this compound has a reported melting point of 202-205 °C. A sharp melting point close to this range is an indicator of high purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to distinguish it from the starting material and potential side products.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the S-methyl protons (a singlet), and the N-H proton.

    • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (164.23 g/mol ).[3]

    • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the C=N bond of the imidazole ring.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The synthesis is a two-step process. The first step, the formation of 2-mercaptobenzimidazole, can achieve yields of 84-86.5%.[1] The subsequent methylation step can also be high-yielding, with reports of up to 87% for similar S-alkylation reactions.[2] Overall yields will depend on the optimization of both steps.

Q2: What are the main side products to be aware of during the methylation of 2-mercaptobenzimidazole?

A2: The primary side product is the N-methylated isomer, 1-methyl-2-(methylthio)benzimidazole. The formation of this isomer is due to the tautomeric nature of the benzimidazole (B57391) ring, which allows for methylation at either the sulfur or one of the nitrogen atoms.[2] Over-methylation to form a quaternary salt is also possible if a large excess of the methylating agent is used.[2]

Q3: How can I favor S-methylation over N-methylation?

A3: To favor the desired S-methylation, you should:

  • Use a base that selectively deprotonates the thiol group, such as potassium carbonate.

  • Employ a suitable aprotic solvent like acetone or DMF.

  • Maintain a controlled temperature, as higher temperatures can increase the amount of N-methylation.

  • Use a slight excess of the methylating agent, but avoid a large excess to prevent the formation of quaternary salts.

Q4: What is the best way to purify the final product?

A4: For purification, recrystallization from ethanol is often sufficient if the product is relatively pure. If a mixture of S- and N-methylated isomers is present, column chromatography on silica gel is the most effective method for separation.[2]

Data Presentation

Table 1: Summary of Reaction Yields for the Synthesis of 2-Mercaptobenzimidazole

Starting MaterialsReagentsSolventReaction ConditionsYield (%)Reference
o-PhenylenediaminePotassium ethyl xanthate95% Ethanol/WaterReflux, 3 hours84-86.5[1]
o-PhenylenediamineCarbon disulfide, KOHEthanol/WaterReflux, 3 hoursSimilar to above[1]

Table 2: Summary of Reaction Conditions for the S-Alkylation of 2-Mercaptobenzimidazole

Alkylating AgentBaseSolventReaction ConditionsYield (%)Reference
Ethyl chloroacetateK₂CO₃AcetoneReflux, 6 hours87[2]
Methyl iodideK₂CO₃Acetone or DMFRoom temp to refluxHigh (qualitative)[2]
Dimethyl sulfateNa₂CO₃-80-90°CNearly quantitative (for a similar reaction)

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole

This protocol is adapted from a literature procedure with a reported yield of 84-86.5%.[1]

  • In a round-bottom flask, combine o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 ml), and water (45 ml).

  • Heat the mixture under reflux for 3 hours.

  • Carefully add activated carbon (Norit) and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the activated carbon.

  • To the filtrate, add warm water (300 ml) followed by a solution of acetic acid (25 ml) in water (50 ml) with stirring.

  • Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the crystalline product by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound

This is a general procedure for the S-methylation of 2-mercaptobenzimidazole.

  • In a dry round-bottom flask, suspend 2-mercaptobenzimidazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.

  • With stirring, add methyl iodide (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 2-Mercaptobenzimidazole cluster_step2 Step 2: S-Methylation A1 o-Phenylenediamine + Potassium Ethyl Xanthate A2 Reflux in Ethanol/Water A1->A2 3 hours A3 Hot Filtration A2->A3 Remove impurities A4 Acidification & Crystallization A3->A4 Precipitation A5 2-Mercaptobenzimidazole (Yield: 84-86.5%) A4->A5 Isolation B1 2-Mercaptobenzimidazole + K2CO3 + Methyl Iodide A5->B1 Precursor B2 Reflux in Acetone B1->B2 Monitor by TLC B3 Filtration B2->B3 Remove salts B4 Evaporation B3->B4 Remove solvent B5 Purification (Recrystallization or Chromatography) B4->B5 B6 This compound (High Purity) B5->B6 TroubleshootingLogic Troubleshooting Logic for Low Yield/Purity cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue Y1 Incomplete Reaction? start->Y1 P1 Mixture of Isomers? start->P1 Y1_yes Increase reaction time/temp Monitor with TLC Y1->Y1_yes Yes Y1_no Side Reactions? Y1->Y1_no No Y1_no_yes Optimize base and temp for selectivity (S vs N) Y1_no->Y1_no_yes Yes Y1_no_no Impure Reactants? Y1_no->Y1_no_no No Y1_no_no_yes Purify starting materials Y1_no_no->Y1_no_no_yes Yes P1_yes Optimize methylation conditions (Base, Temp, Solvent) P1->P1_yes Yes P1_no Unreacted Starting Material? P1->P1_no No P2 Purification Method P1_yes->P2 P1_no_yes Ensure reaction completion (TLC) P1_no->P1_no_yes Yes P2_recrystallization Recrystallization P2->P2_recrystallization P2_chromatography Column Chromatography (for isomer separation) P2->P2_chromatography

References

Challenges in the scale-up synthesis of 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Methylthio)benzimidazole, with a particular focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant synthetic route involves a two-step process. The first step is the synthesis of 2-mercaptobenzimidazole (B194830) (2-MBT) from the condensation of o-phenylenediamine (B120857) with carbon disulfide or a related reagent like potassium ethyl xanthate. The second step is the S-methylation of the resulting 2-MBT using a methylating agent to yield this compound.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The key starting materials are o-phenylenediamine and a source of a thiocarbonyl group (e.g., carbon disulfide, potassium ethyl xanthate). For the methylation step, 2-mercaptobenzimidazole is the crucial intermediate, and common methylating agents include dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), or methyl chloride (MeCl). A base is typically required for the methylation, such as sodium hydroxide (B78521), potassium carbonate, or a tertiary amine.

Q3: What are the typical solvents used in the synthesis and how does this choice impact scale-up?

A3: For the synthesis of 2-MBT, ethanol (B145695) is commonly used. For the subsequent methylation, solvents like methanol (B129727), ethanol, acetone, or water are often employed. During scale-up, the choice of solvent is critical and should consider factors such as cost, safety (flammability, toxicity), environmental impact, and ease of recovery. For instance, while methanol is an effective solvent, its volatility and toxicity require careful handling in a large-scale setting.

Q4: What are the main side reactions to be aware of during the synthesis?

A4: In the methylation step, a significant side reaction is the N-methylation of the benzimidazole (B57391) ring, leading to the formation of 1-methyl-2-(methylthio)benzimidazole. Over-methylation can also occur, resulting in quaternary ammonium (B1175870) salts. The extent of these side reactions is influenced by the choice of methylating agent, base, solvent, and reaction temperature.

Q5: How is the product typically purified, and what are the challenges at a larger scale?

A5: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. At a large scale, challenges in crystallization include achieving a consistent crystal size and morphology, which impacts filtration and drying efficiency. Ensuring effective removal of impurities within the crystal lattice can also be more difficult. Sublimation is another potential purification method for benzimidazole derivatives, though it may be less practical for very large quantities.[1]

Troubleshooting Guide

The following table addresses common issues encountered during the synthesis of this compound, with a focus on scale-up challenges.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of 2-Mercaptobenzimidazole (Step 1) - Incomplete reaction due to insufficient heating or reaction time.- Loss of volatile reactants (e.g., carbon disulfide) in an open or poorly sealed reactor.- Ensure the reaction mixture is heated to the appropriate temperature for a sufficient duration.- On a larger scale, use a well-sealed, pressure-rated reactor to prevent the loss of volatile reagents.
Incomplete Methylation - Insufficient amount of methylating agent or base.- Poor solubility of 2-mercaptobenzimidazole in the chosen solvent.- Low reaction temperature leading to slow reaction kinetics.- Use a slight excess of the methylating agent and ensure at least a stoichiometric amount of base.- Select a solvent in which 2-MBT has better solubility, or consider using a phase-transfer catalyst.- Gradually increase the reaction temperature while monitoring for side-product formation.
Formation of N-Methylated Impurity - Use of a strong methylating agent in combination with a strong base.- Elevated reaction temperatures.- Prolonged reaction times.- Use a milder methylating agent if possible.- Employ a weaker base, such as potassium carbonate, instead of sodium hydroxide.- Maintain the lowest effective reaction temperature and monitor the reaction progress closely to avoid extended reaction times.
Exothermic Reaction and Temperature Control Issues (Scale-Up) - The methylation reaction is exothermic, and heat removal can be inefficient in large reactors.- Implement controlled, slow addition of the methylating agent to manage the rate of heat generation.- Ensure the reactor has an adequate cooling system (e.g., cooling jacket, internal cooling coils).- Perform reaction calorimetry studies at the lab scale to determine the heat of reaction and predict the thermal profile at a larger scale.
Difficulties in Product Isolation and Filtration (Scale-Up) - Formation of very fine crystals or an oily product that is difficult to filter.- Inefficient filtration due to clogged filter media.- Optimize the crystallization process by controlling the cooling rate and agitation to promote the growth of larger, more easily filterable crystals.- Consider adding an anti-solvent to induce crystallization.- For filtration, select appropriate filter media and ensure adequate pressure or vacuum.
Product Purity Issues After Crystallization - Co-precipitation of starting materials or side products.- Occlusion of impurities within the crystal lattice.- Perform a hot filtration step to remove any insoluble impurities before crystallization.- Consider a second recrystallization or a solvent slurry to wash the crystals and remove surface impurities.- Analyze the impurity profile to identify the contaminants and adjust the reaction or purification conditions accordingly.

Experimental Protocols

Lab-Scale Synthesis of this compound

Step 1: Synthesis of 2-Mercaptobenzimidazole (2-MBT)

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (e.g., 10.8 g, 0.1 mol) in ethanol (e.g., 100 mL).

  • To this solution, add potassium hydroxide (e.g., 6.2 g, 0.11 mol) dissolved in a small amount of water.

  • Add carbon disulfide (e.g., 7.6 g, 0.1 mol) dropwise to the stirred solution.

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling, acidify the reaction mixture with acetic acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry to obtain crude 2-mercaptobenzimidazole.

Step 2: S-Methylation of 2-Mercaptobenzimidazole

  • Suspend the crude 2-mercaptobenzimidazole (e.g., 15.0 g, 0.1 mol) in ethanol (e.g., 150 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (e.g., 4.4 g, 0.11 mol) in water (e.g., 20 mL) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture in an ice bath and add dimethyl sulfate (e.g., 13.9 g, 0.11 mol) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Scale-Up Considerations
  • Thermal Management: The methylation step is exothermic. For large-scale synthesis, the use of a jacketed reactor with a reliable cooling system is essential. The methylating agent should be added at a controlled rate to prevent a rapid temperature increase.

  • Reagent Handling: Dimethyl sulfate is highly toxic and carcinogenic. At an industrial scale, closed-system handling and appropriate personal protective equipment are mandatory.

  • Mixing: Efficient agitation is crucial in large reactors to ensure uniform temperature distribution and complete reaction. The choice of impeller and agitation speed should be carefully considered based on the reactor geometry and reaction mass properties.

  • Crystallization and Isolation: Controlled cooling during crystallization is critical to obtain a product with consistent particle size distribution, which is important for efficient filtration and drying. The choice of filtration equipment (e.g., centrifuge, filter press) will depend on the batch size and crystal properties.

Visualizations

Reaction_Pathway Synthesis of this compound OPD o-Phenylenediamine MBT 2-Mercaptobenzimidazole OPD->MBT + CS2, KOH Ethanol, Reflux CS2 Carbon Disulfide Product This compound MBT->Product + (CH3)2SO4, NaOH Ethanol, 0-25 °C DMS Dimethyl Sulfate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Synthesis Start Problem Identified (e.g., Low Yield, Impurity) Check_Reagents Verify Reagent Stoichiometry and Purity Start->Check_Reagents Check_Conditions Review Reaction Parameters (Temp, Time, Agitation) Start->Check_Conditions Thermal_Issue Exothermic Event? (Scale-Up Specific) Check_Conditions->Thermal_Issue Control_Addition Implement Controlled Reagent Addition Thermal_Issue->Control_Addition Yes Improve_Cooling Enhance Reactor Cooling Capacity Thermal_Issue->Improve_Cooling Yes Purification_Issue Purification Inefficient? Thermal_Issue->Purification_Issue No Analytical_Check Re-analyze Product and Impurities Control_Addition->Analytical_Check Improve_Cooling->Analytical_Check Optimize_Crystallization Optimize Crystallization (Cooling Rate, Solvent) Purification_Issue->Optimize_Crystallization Yes Purification_Issue->Analytical_Check No Optimize_Crystallization->Analytical_Check Solution Problem Resolved Analytical_Check->Solution

Caption: A logical workflow for troubleshooting common scale-up synthesis issues.

References

Identifying and minimizing side reactions in 2-(Methylthio)benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)benzimidazole. Our aim is to help you identify and minimize side reactions, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the S-methylation of 2-mercaptobenzimidazole (B194830). This two-step process begins with the synthesis of the 2-mercaptobenzimidazole precursor from o-phenylenediamine (B120857), followed by a selective methylation of the sulfur atom.

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete formation of the thiolate anion: The deprotonation of 2-mercaptobenzimidazole is crucial. Ensure your base is strong enough and used in the correct stoichiometric amount.

  • Suboptimal reaction temperature: The reaction temperature can significantly influence the rate of reaction. Experiment with a range of temperatures to find the optimum for your specific conditions.

  • Purity of starting materials: Impurities in your 2-mercaptobenzimidazole or methylating agent can lead to side reactions and lower the yield of the desired product.

  • Choice of solvent: The solvent plays a critical role in the solubility of reactants and the reaction kinetics. Polar aprotic solvents like DMF or DMSO are often effective.

Q3: My final product is impure, showing multiple spots on TLC. What are the common side reactions?

A3: The primary side reaction is the N-methylation of 2-mercaptobenzimidazole, leading to the formation of 1-methyl-2-(methylthio)benzimidazole or other N-alkylated isomers. This occurs because the benzimidazole (B57391) ring has two nitrogen atoms that can also be alkylated. Another potential side reaction is the oxidation of the thiol group in the starting material, especially if the reaction is exposed to air for extended periods.

Q4: How can I favor S-methylation over N-methylation to improve the purity of my product?

A4: Achieving high regioselectivity for S-methylation is a common challenge. Several strategies can be employed:

  • Choice of Base and Solvent: The combination of the base and solvent can influence the nucleophilicity of the sulfur and nitrogen atoms. A milder base in a less polar solvent can sometimes favor S-alkylation.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a two-phase system (e.g., aqueous KOH/organic solvent) has been shown to exclusively favor S-alkylation.[1][2] This is because the catalyst transports the thiolate anion into the organic phase for reaction, while the nitrogen atoms remain less reactive.

  • Controlled reaction conditions: Careful control of temperature and the rate of addition of the methylating agent can also help to minimize N-alkylation.

Q5: What are the recommended methods for purifying this compound?

A5: Purification can often be achieved through recrystallization or column chromatography.

  • Recrystallization: If the main impurity is the N-methylated isomer, recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) can be effective, as the two isomers may have different solubilities.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is the most reliable method. A gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) can effectively separate the S-methylated product from N-methylated byproducts and any unreacted starting material.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction 1. Inactive methylating agent. 2. Base is not strong enough to deprotonate the thiol. 3. Reaction temperature is too low.1. Use a fresh, high-purity methylating agent (e.g., methyl iodide, dimethyl sulfate). 2. Switch to a stronger base (e.g., sodium hydride) or use a phase-transfer catalysis setup with KOH. 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of Multiple Products (Poor Selectivity) 1. Competing N-methylation. 2. Over-methylation leading to quaternary ammonium (B1175870) salts. 3. Oxidation of the starting material.1. Employ phase-transfer catalysis to enhance S-alkylation selectivity.[1][2] 2. Use a controlled amount of the methylating agent (e.g., 1.0-1.1 equivalents). 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Similar polarity of the desired product and byproducts.1. After quenching the reaction, extract with a different organic solvent. 2. Use column chromatography with a shallow gradient of the eluent to improve separation. Preparative TLC or HPLC may be necessary for very difficult separations.

Quantitative Data Summary

Table 1: Effect of Catalyst on Alkylation of 2-Mercaptobenzimidazole

CatalystReaction ConditionsOutcomeReference
Tetrabutylammonium Bromide (TBAB)Solid/liquid phase-transfer catalysis, 25°CExclusive S-monoalkylation[1]
NoneAqueous KOH/organic solventLower conversion compared to catalyzed reactions[2]
Tetrabutylammonium Hydroxide (B78521) (TBAOH)Aqueous KOH/organic solventHigher conversion than with KOH alone[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole (Precursor)

Objective: To synthesize the starting material, 2-mercaptobenzimidazole, from o-phenylenediamine.

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Activated charcoal

  • Acetic acid (dilute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.1 mole) and potassium hydroxide (0.1 mole) in a mixture of 95% ethanol (100 mL) and water (15 mL).

  • Add carbon disulfide (0.1 mole) to the mixture.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add a small amount of activated charcoal and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70°C and add warm water (100 mL).

  • Acidify the solution with dilute acetic acid while stirring. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol/water to obtain pure 2-mercaptobenzimidazole.

Protocol 2: S-methylation of 2-Mercaptobenzimidazole to Synthesize this compound

Objective: To selectively methylate the sulfur atom of 2-mercaptobenzimidazole.

Materials:

  • 2-Mercaptobenzimidazole

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or a two-phase system (e.g., water/dichloromethane)

  • (Optional) Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

Procedure:

  • Dissolve 2-mercaptobenzimidazole (0.05 mol) in absolute ethanol (15 mL) in a round-bottom flask.[1]

  • Add sodium hydroxide (0.05 mol) to the solution and stir until it dissolves to form the sodium salt of 2-mercaptobenzimidazole.[1]

  • Cool the mixture in an ice bath and add methyl iodide (0.05 mol) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), pour the reaction mixture into ice-cold water.

  • The solid product, this compound, will precipitate.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • If necessary, purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

Visualizations

Synthesis_Pathway o-Phenylenediamine o-Phenylenediamine 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole o-Phenylenediamine->2-Mercaptobenzimidazole + CS2, KOH This compound This compound 2-Mercaptobenzimidazole->this compound + CH3I, Base

Caption: Main synthetic pathway for this compound.

Side_Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction 2-Mercaptobenzimidazole_Anion_S Thiolate Anion This compound Desired S-Alkylation Product 2-Mercaptobenzimidazole_Anion_S->this compound + CH3+ 2-Mercaptobenzimidazole_Anion_N Amide Anion 1-Methyl-2-mercaptobenzimidazole N-Alkylation Byproduct 2-Mercaptobenzimidazole_Anion_N->1-Methyl-2-mercaptobenzimidazole + CH3+ 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole->2-Mercaptobenzimidazole_Anion_S + Base 2-Mercaptobenzimidazole->2-Mercaptobenzimidazole_Anion_N + Base

Caption: Competing S-methylation and N-methylation pathways.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize: - Base - Solvent - Temperature check_yield->optimize_conditions Yes use_ptc Use Phase-Transfer Catalyst check_purity->use_ptc Yes (N-methylation) end Pure Product check_purity->end No optimize_conditions->start use_ptc->start purify Purify by: - Recrystallization - Column Chromatography use_ptc->purify purify->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2-(Methylthio)benzimidazole. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of purification techniques to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as o-phenylenediamine, byproducts from side reactions, and residual solvents used in the synthesis. Depending on the synthetic route, related benzimidazole (B57391) structures could also be present.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the level of impurities and the desired final purity. Recrystallization is a cost-effective method for removing minor impurities and obtaining crystalline material.[1][2] For complex mixtures or to remove closely related impurities, column chromatography is highly effective.[1][3]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[4][5][6] Other techniques such as Thin Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Low overall yield after purification. Incomplete reaction during synthesis.Monitor the reaction progress using TLC to ensure all starting materials are consumed before workup.[8]
Product loss during aqueous workup steps.If the compound has some water solubility, back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.[8]
Suboptimal recrystallization conditions.Perform small-scale solvent screening to identify a solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold to maximize recovery.[1][2]
Product "oils out" instead of crystallizing during recrystallization. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent system or cool the solution more slowly to encourage crystal formation.[1]
Insoluble impurities are present.Filter the hot solution to remove any insoluble matter before allowing it to cool.[1]
Poor separation of the product from impurities during column chromatography. The solvent system (mobile phase) is not optimal.Adjust the polarity of the eluent based on TLC analysis. A less polar system will generally provide better separation.[1]
The column is overloaded with the crude sample.Use an appropriate amount of crude material for the column size. As a general rule, use a 1:30 to 1:100 ratio of crude product to silica (B1680970) gel by weight.
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the solvent system. For benzimidazole derivatives, which can be somewhat polar, adding a small amount of a more polar solvent like methanol (B129727) may be necessary.[1]

Purification Techniques: A Comparative Summary

Technique Typical Solvents/Stationary Phase Typical Recovery Advantages Disadvantages
Recrystallization Ethanol/Water, Ethyl Acetate (B1210297)/Hexane, Toluene, Acetone[1]80-95%[1]Simple, cost-effective, yields high-purity crystalline product.[2]Potential for "oiling out," lower recovery if the compound is moderately soluble in the cold solvent.[1]
Column Chromatography Silica gel with Ethyl Acetate/Hexane or Dichloromethane/Methanol gradient[1][3]70-95%[1]Excellent for separating closely related impurities and purifying non-crystalline materials.[1][3]Can be time-consuming and requires larger volumes of solvents.[1]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., ethanol) at room temperature. If it dissolves readily, the solvent is likely too good. A suitable solvent will dissolve the crude product when heated but will result in precipitation upon cooling.[2] A common and effective solvent system for benzimidazole derivatives is an ethanol/water or ethyl acetate/hexane mixture.[1]

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent to move the compounds down the column.[3]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow

PurificationWorkflow crude_product Crude this compound dissolution Dissolve in appropriate solvent crude_product->dissolution recrystallization Recrystallization dissolution->recrystallization If minor impurities column_chromatography Column Chromatography dissolution->column_chromatography If complex mixture purity_check_1 Purity Check (TLC/HPLC) recrystallization->purity_check_1 impurities_1 Impurities in filtrate recrystallization->impurities_1 purity_check_2 Purity Check (TLC/HPLC) column_chromatography->purity_check_2 impurities_2 Separated Impurities column_chromatography->impurities_2 purity_check_1->column_chromatography Low purity pure_product_1 Pure Product purity_check_1->pure_product_1 Purity > 99% purity_check_2->recrystallization Further purification pure_product_2 Pure Product purity_check_2->pure_product_2 Purity > 99%

Caption: A workflow diagram illustrating the decision-making process for purifying crude this compound.

References

Improving the solubility of 2-(Methylthio)benzimidazole for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of 2-(Methylthio)benzimidazole for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as 2-methylsulfanyl-1H-benzimidazole, is a chemical compound with the molecular formula C₈H₈N₂S and a molecular weight of 164.23 g/mol .[1][2][3][4] It typically appears as a white to light yellow or beige crystalline powder.[1][4] The methylthio group is noted to enhance its reactivity and solubility, making it a valuable building block in pharmaceutical and agrochemical research.[1]

Q2: What is the primary challenge when working with this compound in biological assays?

Like many benzimidazole (B57391) derivatives, this compound is expected to have poor aqueous solubility, which can lead to precipitation in aqueous assay buffers.[5] This can result in inconsistent and unreliable experimental outcomes.

Q3: What is the recommended solvent for creating a high-concentration stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for biological assays. It is a powerful organic solvent capable of dissolving many benzimidazole derivatives at concentrations of 10-30 mM. Ensure the compound is fully dissolved in DMSO before making subsequent dilutions into aqueous buffers.

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

This phenomenon, known as solvent-shifting precipitation, is common for poorly soluble compounds.[6] When the DMSO stock is added to the aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution.[6] Here are several strategies to address this:

  • Optimize the Dilution Method: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[6] This rapid dispersion can prevent localized supersaturation.

  • Reduce the Final Concentration: Your target concentration may be above the kinetic solubility limit of the compound in the final assay buffer. Try using a lower final concentration.

  • Increase the Final DMSO Concentration: While minimizing solvent toxicity is crucial, a final DMSO concentration between 0.1% and 0.5% may be necessary to maintain solubility.[6] Always include a vehicle control with the identical DMSO concentration in your experiments.[7][8]

  • Adjust the pH of the Aqueous Buffer: Benzimidazoles are often weak bases, and their solubility can be significantly increased in acidic conditions.[9][10] Lowering the pH of your buffer (e.g., to pH 4-5) may enhance the solubility of this compound by promoting the formation of its more soluble protonated form.[6][11]

  • Use Co-solvents: In addition to DMSO, other water-miscible organic co-solvents like ethanol (B145695) or PEG-400 can be tested in small percentages (1-5%) in the final assay buffer to improve solubility.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with increased aqueous solubility.[5][12][13][14][15]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock Final concentration exceeds solubility limit.Decrease the final concentration of this compound.
Improper mixing technique.Add the DMSO stock dropwise to the vigorously stirring aqueous buffer.[6]
Insufficient organic solvent in the final solution.Ensure the final DMSO concentration is sufficient (e.g., 0.1-0.5%), but be mindful of cellular toxicity.[6][7]
Unfavorable pH of the aqueous buffer.Test a range of acidic pH values (e.g., pH 4.0, 5.0, 6.0) for your buffer to increase the solubility of the weakly basic benzimidazole.[6][9][10][11]
Solution is initially clear but becomes cloudy over time Supersaturated solution.Prepare the final diluted solution immediately before use. Consider the use of solubility enhancers like cyclodextrins.[5][12][13][14][15]
Compound degradation.Prepare fresh stock solutions and protect them from light, as benzimidazoles can be photosensitive.[9] Store stock solutions at -20°C or -80°C.
Inconsistent assay results Inconsistent compound solubility between experiments.Standardize the solution preparation protocol, including solvent concentrations, pH, mixing method, and temperature.

Quantitative Data on Solubility Enhancement of Benzimidazoles

Compound Solvent/Method Initial Solubility (µg/mL) Enhanced Solubility (µg/mL) Fold Increase
Albendazoleβ-cyclodextrin in water0.4188~93.47~223
AlbendazoleHydroxypropyl-β-cyclodextrin in water0.4188~443.06~1058
Fenbendazole (B1672488)β-cyclodextrin in water0.1054~45.56~432
FenbendazoleHydroxypropyl-β-cyclodextrin in water0.1054~159.36~1512
FenbendazoleMethyl-β-cyclodextrin0.320,210~67,367
AlbendazolepH 2 buffer~1.3 - 8 (pH 4-10)23.5~2.7 - 17.7

Note: This data is for illustrative purposes with other benzimidazole derivatives and the actual solubility of this compound may vary.[11][12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight: 164.23 g/mol ).

  • Add the calculated volume of high-purity, anhydrous DMSO to the powder.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C for 10-15 minutes may aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into small volumes in amber vials and store at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to determine the kinetic solubility of this compound in your specific assay buffer.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 198 µL of your aqueous assay buffer to multiple wells.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well to achieve a 100 µM concentration (with 1% DMSO).

  • Perform serial 2-fold dilutions by transferring 100 µL from the first well to the next, mixing thoroughly at each step.

  • After a set incubation time (e.g., 1-2 hours) at room temperature, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 3: Cyclodextrin-Mediated Solubility Enhancement

This protocol describes a general method for preparing a complex of this compound with a cyclodextrin (B1172386).

  • Prepare a solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin or Methyl-β-cyclodextrin) in your aqueous assay buffer at a desired concentration (e.g., 1-10% w/v).

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., formic acid or acetic acid, if compatible with your assay).[13][14]

  • Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture for several hours (e.g., 6 hours) at a controlled temperature (e.g., 50°C).[14]

  • If a solid inclusion complex is desired, the solvent can be removed by rotary evaporation or freeze-drying.[13][14] The resulting powder can then be dissolved in the assay buffer.

  • Alternatively, for direct use in an assay, the final solution can be filtered to remove any undissolved compound.

Potential Signaling Pathways and Experimental Workflows

Benzimidazole derivatives are known to interact with various biological targets. While the specific pathways for this compound are not extensively characterized, related compounds are known to function as tubulin polymerization inhibitors and kinase inhibitors.[16][17][18][19][20][21][22][23]

experimental_workflow cluster_prep Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis stock 10 mM Stock in DMSO working Working Solution in Assay Buffer stock->working Dilution treatment Compound Treatment working->treatment cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Viability, Migration) incubation->readout analysis Data Interpretation readout->analysis

General experimental workflow for biological assays.

tubulin_polymerization_inhibition cluster_tubulin Microtubule Dynamics cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome dimers αβ-Tubulin Dimers polymerization Polymerization dimers->polymerization microtubules Microtubules polymerization->microtubules disruption Microtubule Disruption polymerization->disruption microtubules->dimers Depolymerization compound This compound compound->polymerization Inhibits g2m_arrest G2/M Phase Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Proposed mechanism of tubulin polymerization inhibition.

kinase_inhibition_pathway cluster_signaling Kinase Signaling Cascade cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome receptor Receptor Tyrosine Kinase kinase Kinase Domain receptor->kinase atp ATP atp->kinase substrate Substrate Protein kinase->substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling Blocked p_substrate->downstream compound This compound compound->kinase Inhibits ATP Binding proliferation Inhibition of Cell Proliferation downstream->proliferation apoptosis Induction of Apoptosis downstream->apoptosis

General mechanism of kinase inhibition.

References

Technical Support Center: Storage and Handling of 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 2-(Methylthio)benzimidazole during storage and experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container at room temperature in a dry, well-ventilated area.[1][2] It is crucial to protect it from moisture and incompatible substances such as strong oxidizing agents.[3]

Q2: My this compound solution appears to be degrading. What are the likely causes?

A2: The degradation of this compound in solution is most likely due to one or more of the following factors:

  • Oxidation: The methylthio (thioether) group is susceptible to oxidation, which can form the corresponding sulfoxide (B87167) and sulfone.[4] This can be accelerated by the presence of atmospheric oxygen or oxidizing agents.

  • Hydrolysis: Under acidic or basic conditions, the benzimidazole (B57391) ring or the methylthio group may be susceptible to hydrolysis.[1][4]

  • Photodegradation: Benzimidazole derivatives can be sensitive to light, leading to degradation upon exposure to UV or visible light.[1][4]

Q3: What are the expected degradation products of this compound?

A3: Based on the chemical structure and the behavior of similar benzimidazole derivatives, the primary degradation products are expected to be:

  • 2-(Methylsulfinyl)benzimidazole (Sulfoxide): Formed through mild oxidation of the sulfur atom.

  • 2-(Methylsulfonyl)benzimidazole (Sulfone): Formed through further oxidation of the sulfoxide.

  • 2-Mercaptobenzimidazole: Resulting from the cleavage of the S-methyl bond.

  • Hydrolysis products: Cleavage of the benzimidazole ring can occur under harsh acidic or basic conditions.[4]

Q4: How should I prepare and store solutions of this compound to minimize degradation?

A4: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store solutions at 2-8°C or -20°C in tightly sealed, light-resistant (amber) vials.[1] For aqueous solutions, use a buffer system at a neutral pH, and consider de-gassing the solvent to remove dissolved oxygen.

Q5: What is a forced degradation study and is it necessary for my work with this compound?

A5: A forced degradation or stress study involves intentionally exposing the compound to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate its degradation.[1][4] This is a critical step in pharmaceutical development to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method capable of separating the active compound from its degradation products.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Actions
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a photodiode array (PDA) detector to check for peak purity.
Loss of compound potency over a short period in solution Photodegradation, oxidation, or unsuitable pH.Prepare and store solutions in amber vials.[1] De-gas solvents and consider working under an inert atmosphere (e.g., nitrogen). Ensure the pH of your solution is neutral and buffered.
Inconsistent results between experiments Inconsistent solution preparation and storage.Prepare fresh solutions for each experiment. If storing, use consistent, controlled conditions (temperature, light exposure).
Precipitation in aqueous solution Poor solubility.Verify and control the pH of your solution, as solubility can be pH-dependent. Consider using a co-solvent like DMSO or ethanol, but verify its impact on stability.[1]

Quantitative Data from Forced Degradation Studies

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on typical results for similar benzimidazole thioether compounds. Researchers must perform their own studies to obtain accurate data for this compound.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Illustrative)
0.1 M HCl24 hours60°C15%2-Mercaptobenzimidazole
0.1 M NaOH24 hours60°C10%Ring-opened products
3% H₂O₂24 hoursRoom Temp40%2-(Methylsulfinyl)benzimidazole, 2-(Methylsulfonyl)benzimidazole
Thermal (Solid)48 hours80°C< 5%Minimal degradation
Photolytic (Solution)24 hoursRoom Temp25%Various photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.[1]

  • Sample Analysis: Analyze all stressed samples, along with a control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 285 nm (based on typical absorbance maxima for benzimidazoles)[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G cluster_main Potential Degradation Pathways of this compound A This compound B 2-(Methylsulfinyl)benzimidazole (Sulfoxide) A->B Oxidation (e.g., H₂O₂) D 2-Mercaptobenzimidazole A->D S-demethylation / Hydrolysis E Ring-Opened Products A->E Harsh Hydrolysis (Acid/Base) C 2-(Methylsulfonyl)benzimidazole (Sulfone) B->C Further Oxidation G cluster_workflow Troubleshooting Workflow for Compound Degradation start Degradation Observed (e.g., new HPLC peaks) q1 Is the solution protected from light? start->q1 s1 Use amber vials and minimize light exposure q1->s1 No q2 Is the solvent degassed and pH neutral? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use degassed solvents and buffered neutral pH q2->s2 No q3 Is the solution prepared fresh? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Prepare fresh solutions for each experiment q3->s3 No end_node Perform forced degradation study to identify degradants q3->end_node Yes a3_yes Yes a3_no No s3->end_node

References

Overcoming poor yield in the N-alkylation of 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the N-alkylation of 2-(Methylthio)benzimidazole, specifically focusing on improving reaction yields.

Troubleshooting Guide

Question: Why is the yield of my N-alkylation of this compound unexpectedly low?

Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Below are common causes and their respective solutions.

Potential Cause 1: Incomplete Deprotonation The benzimidazole (B57391) nitrogen is weakly acidic and requires a sufficiently strong base for deprotonation to facilitate alkylation.

  • Solution: Employ a stronger base. While weaker bases like potassium carbonate (K₂CO₃) are sometimes used, stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can lead to higher yields by ensuring complete formation of the benzimidazolate anion.[1][2]

Potential Cause 2: Competing Side Reactions The presence of multiple nucleophilic sites (N1, N3, and the sulfur atom) can lead to the formation of undesired byproducts.

  • Solution 1: Control of Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity and reduce the rate of side reactions.

  • Solution 2: Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF or acetonitrile (B52724) are commonly used. Experimenting with different solvents may be necessary to optimize for the desired product.[3]

Potential Cause 3: Steric Hindrance Bulky alkylating agents or substituents on the benzimidazole ring can sterically hinder the approach of the electrophile to the nitrogen atom.

  • Solution: If possible, consider using a less sterically hindered alkylating agent. Alternatively, increasing the reaction time or temperature may be necessary to overcome the steric barrier, though this must be balanced against the risk of side reactions.

Potential Cause 4: Poor Quality of Reagents The purity of starting materials and the dryness of the solvent are critical for success.

  • Solution: Ensure this compound is pure and dry. Use freshly distilled or anhydrous solvents, and ensure the base is not hydrated.

Frequently Asked Questions (FAQs)

Q1: What is the most effective base for the N-alkylation of this compound?

The choice of base is critical. While various bases can be used, sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common and effective choice for achieving high yields in the N-alkylation of benzimidazoles.[2][4] Cesium carbonate (Cs₂CO₃) has also been shown to be effective, particularly in copper-catalyzed N-arylation reactions, which share mechanistic similarities.[5]

Q2: How can I minimize the formation of N,N'-dialkylated byproducts?

The formation of dialkylated products can be a significant issue.

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the benzimidazole to the alkylating agent. A slight excess of the benzimidazole can also help to suppress dialkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which disfavors a second alkylation event.

Q3: Is there a risk of S-alkylation on the methylthio group?

While N-alkylation is generally favored, the sulfur atom is also nucleophilic and S-alkylation can occur, leading to the formation of a sulfonium (B1226848) salt. This is more likely with highly reactive alkylating agents. Careful monitoring of the reaction by TLC or LC-MS can help detect the formation of such byproducts.

Q4: What are the typical reaction conditions for this transformation?

Common conditions involve reacting this compound with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as acetonitrile or DMF.[3] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the alkylating agent.[3]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the N-alkylation of benzimidazole derivatives, which can serve as a starting point for optimizing the reaction for this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl HalideK₂CO₃Acetonitrile40-503-4Not specified[3]
Benzyl (B1604629) ChlorideTriethylamineAcetoneNot specifiedNot specifiedNot specified[6]
Functionalized HalidesK₂CO₃DMF804-2416-52
Alkyl Bromides30% aq. KOHPhase-Transfer CatalystNot specifiedNot specifiedNot specified[1]
Alkyl HalideNaOH powderQuaternary Ammonium Salt35-1003-875-88[7]

Experimental Protocols

Protocol 1: General Procedure for N-alkylation using Potassium Carbonate

This protocol is adapted from the synthesis of N-substituted benzimidazole derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758)

  • Water

  • Magnesium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-alkylation using a Phase-Transfer Catalyst

This method is a general approach for benzimidazole alkylation.[7]

Materials:

Procedure:

  • In a reaction flask, combine this compound (1 equivalent), the alkyl halide (3.6 equivalents), tetrabutylammonium bromide (as a phase-transfer catalyst), and powdered sodium hydroxide (1.5 equivalents).

  • Heat the mixture to 80-90°C and stir for 3 hours, or until the starting material is consumed as indicated by TLC.

  • After the reaction is complete, the product can be isolated and purified by standard methods such as extraction and chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution cluster_end End start Poor Yield Observed check_reagents Check Starting Material Purity & Dryness start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction Reagents OK purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Impure/Wet side_products Side Products Observed? incomplete_reaction->side_products No, Reaction Complete optimize_base Increase Base Strength (e.g., NaH, Cs₂CO₃) incomplete_reaction->optimize_base Yes optimize_conditions Adjust T° & Time side_products->optimize_conditions purify_reagents->start end Improved Yield optimize_base->end change_solvent Change Solvent optimize_conditions->change_solvent optimize_conditions->end change_solvent->end

Caption: Troubleshooting workflow for low yield in N-alkylation.

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products benzimidazole This compound + Base desired_product Desired N-Alkylated Product benzimidazole->desired_product Desired Pathway side_product2 S-Alkylated Product (Sulfonium Salt) benzimidazole->side_product2 Side Reaction alkyl_halide Alkyl Halide (R-X) side_product1 N,N'-Dialkylated Product desired_product->side_product1 Side Reaction (Excess R-X)

Caption: Potential reaction pathways in the N-alkylation process.

References

Addressing inconsistent results in 2-(Methylthio)benzimidazole corrosion inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Methylthio)benzimidazole (MTB) as a corrosion inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent or unexpected results during your corrosion inhibition experiments with this compound.

Issue 1: Low or Inconsistent Inhibition Efficiency

Question: My experiments are showing lower than expected or highly variable inhibition efficiency for MTB. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent inhibition efficiency is a common challenge and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and solutions:

  • Inhibitor Solution:

    • Purity of MTB: Impurities in the synthesized or purchased this compound can significantly affect its performance. Ensure the purity of your compound using standard characterization techniques like NMR, FTIR, and melting point analysis.

    • Solubility and Aggregation: MTB may have limited solubility in certain corrosive media. Inadequate dissolution or aggregation of inhibitor molecules can lead to a lower effective concentration at the metal surface. Consider using a co-solvent (if it doesn't interfere with the corrosion process) or surfactants to improve solubility.[1]

    • Solution Age and Stability: Prepare fresh inhibitor solutions before each experiment. The stability of MTB in the corrosive medium over the duration of the experiment should be considered, as degradation could reduce its effectiveness.

  • Experimental Conditions:

    • Surface Preparation: The condition of the metal surface is critical for inhibitor adsorption. Inconsistent surface preparation can lead to variable results.[2][3] A standardized and reproducible surface preparation protocol is essential.[4] This typically involves grinding with silicon carbide papers of decreasing grit size, followed by rinsing with distilled water and a degreasing solvent like acetone (B3395972), and then drying.[5]

    • Temperature Control: The adsorption of MTB and the rate of corrosion are both temperature-dependent.[2] A lack of precise temperature control can introduce significant variability. Use a water bath or other temperature-controlled apparatus to maintain a constant temperature throughout the experiment.

    • Aeration: The presence and concentration of dissolved oxygen can influence the corrosion process. Unless studying the effect of aeration, it's important to either deaerate the solution (e.g., by purging with nitrogen) or ensure consistent aeration across all experiments.

  • Electrochemical Measurements:

    • Stabilization Time: Before starting any electrochemical measurement, allow the system to stabilize by immersing the working electrode in the test solution for a defined period (e.g., 30-60 minutes) to reach a stable open-circuit potential (OCP).

    • Reference Electrode Issues: A faulty or unstable reference electrode can cause significant errors in potentiodynamic polarization and EIS measurements. Check the filling solution of your reference electrode and ensure it is not clogged. Calibrate it against a standard reference electrode if you suspect issues.

    • Cell Geometry: Maintain a consistent distance between the working electrode, reference electrode (and its Luggin capillary), and the counter electrode in your electrochemical cell. Changes in this geometry can alter the measured potentials and impedances.

Issue 2: Non-reproducible Potentiodynamic Polarization (PDP) Curves

Question: I'm getting inconsistent Tafel slopes and corrosion current densities (icorr) from my potentiodynamic polarization measurements. How can I improve the reproducibility?

Answer:

Reproducibility in PDP measurements is key to accurately determining corrosion rates and inhibition mechanisms. Here are common sources of error and troubleshooting steps:

  • Scan Rate: A scan rate that is too fast may not allow the system to reach a steady state, leading to distorted polarization curves.[6] A slower scan rate (e.g., 0.167 mV/s as recommended in ASTM G59) is often necessary.[6][7]

  • Potential Range: Scanning to very high anodic or cathodic potentials can irreversibly alter the electrode surface, affecting subsequent measurements. Choose a potential range that is sufficient to determine the Tafel slopes without causing significant surface damage. A typical range is ±250 mV around the OCP.

  • Ohmic Drop (IR Drop): In solutions with low conductivity, the resistance of the electrolyte between the reference and working electrodes can cause a significant potential drop, distorting the polarization curve. This can be minimized by placing the Luggin capillary of the reference electrode as close as possible to the working electrode surface. Many modern potentiostats also have built-in IR compensation functions.[8]

  • Crevice Corrosion: Ensure that the mounting of your working electrode does not create crevices where localized corrosion can occur, as this will affect the overall measured current.

Issue 3: Difficulties in Fitting Electrochemical Impedance Spectroscopy (EIS) Data

Question: My EIS data is noisy, or I'm having trouble fitting it to a suitable equivalent electrical circuit (EEC). What could be the problem?

Answer:

EIS is a powerful technique, but the data can be complex. Here are some troubleshooting tips:

  • System Stability: EIS measurements assume the system is at a steady state. If the corrosion process is unstable or changing during the measurement (which can take a significant amount of time, especially at low frequencies), the data may not be valid. You can check for this by running the measurement from high to low frequency and then from low to high frequency to see if the results are consistent.

  • AC Amplitude: The applied AC voltage signal should be small enough (typically 5-10 mV) to ensure a linear response from the system. A signal that is too large can perturb the system and lead to non-linearities that are not well-described by standard EECs.

  • Noisy Data: Noise, especially at low frequencies, can be an issue. Ensure proper grounding and shielding of your electrochemical cell (e.g., by using a Faraday cage) to minimize external interference.

  • Choosing an Equivalent Circuit: The choice of an EEC should be based on the physical processes occurring at the electrode-electrolyte interface.[9][10] Start with a simple model (e.g., a Randles circuit) and add components only if they are justified by the data and the expected corrosion mechanism. Using a constant phase element (CPE) instead of a pure capacitor often provides a better fit for real-world corroding systems due to surface roughness and non-uniform current distribution.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of corrosion inhibition by this compound?

A1: The corrosion inhibition of this compound, like other benzimidazole (B57391) derivatives, is primarily attributed to its adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[12][13] The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal.[14][15] This can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding).[2]

Q2: How does the concentration of this compound affect its inhibition efficiency?

A2: Generally, the inhibition efficiency of MTB increases with increasing concentration up to a certain point.[2][16][17] This is because a higher concentration leads to greater surface coverage by the inhibitor molecules. However, beyond an optimal concentration, the efficiency may plateau or even decrease due to factors like inhibitor aggregation in the solution.

Q3: What is the effect of temperature on the performance of this compound?

A3: The effect of temperature can be complex. In many cases, inhibition efficiency decreases as temperature increases.[2][16] This is often because higher temperatures can increase the rate of corrosion and also promote the desorption of the inhibitor from the metal surface. However, in some cases involving chemisorption, the inhibition efficiency might remain stable or even increase with temperature up to a certain point.

Q4: Is this compound a cathodic, anodic, or mixed-type inhibitor?

A4: Benzimidazole derivatives can act as cathodic, anodic, or mixed-type inhibitors depending on their chemical structure and the specific corrosive environment.[12][18] A mixed-type inhibitor affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[13][18] The type of inhibition can be determined from potentiodynamic polarization curves by observing the shift in the corrosion potential (Ecorr) in the presence of the inhibitor compared to the blank solution.

Q5: What are the key safety precautions when working with this compound and corrosive solutions?

A5: Always work in a well-ventilated area, preferably in a fume hood, when handling corrosive solutions like strong acids or bases. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals for specific handling and disposal instructions.

Quantitative Data Summary

The following tables summarize the inhibition efficiency of this compound and related compounds from various studies. Note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Inhibition Efficiency of 2-((benzylthio)methyl)-1H-benzo[d]imidazole (a related compound) on Aluminum in 1 M HNO₃ at Different Concentrations and Temperatures (Weight Loss Method) [2]

Temperature (K)Concentration (mM)Inhibition Efficiency (%)
2980.00175.31
2980.00581.48
2980.0185.59
2980.592.59
298596.09
308588.89
318579.42
328570.78
338561.32

Table 2: Inhibition Efficiency of (1H-benzimidazol-2-yl)methanethiol (LF₁) and 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF₂) on Carbon Steel in 1.0 M HCl at 303 K (Potentiodynamic Polarization) [18][19]

InhibitorConcentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
Blank-1056-
LF₁1 x 10⁻⁶50851.9
LF₁1 x 10⁻⁵32469.3
LF₁1 x 10⁻⁴18582.5
LF₁1 x 10⁻³12488.2
LF₂1 x 10⁻⁶41261.0
LF₂1 x 10⁻⁵20380.8
LF₂1 x 10⁻⁴9890.7
LF₂1 x 10⁻³4995.4

Detailed Experimental Protocols

These protocols are based on ASTM standard practices and are intended as a general guide. Always refer to the specific ASTM standards for complete details.

Protocol 1: Weight Loss Measurement (Based on ASTM G1)
  • Specimen Preparation: a. Cut metal specimens to a desired size (e.g., 2 cm x 2 cm x 0.2 cm). b. Sequentially grind the surfaces with silicon carbide paper of increasing grit (e.g., 240, 400, 600 grit).[5] c. Degrease the specimens by sonicating in acetone or ethanol, followed by rinsing with distilled water.[20] d. Dry the specimens in a desiccator and accurately weigh them to the nearest 0.1 mg (W₁).[18]

  • Corrosion Test: a. Prepare the corrosive solution with and without the desired concentrations of this compound. b. Completely immerse the prepared specimens in the test solutions for a predetermined time (e.g., 24 hours) at a constant temperature.[20]

  • Specimen Cleaning and Re-weighing: a. After the immersion period, remove the specimens from the solutions. b. Clean the specimens according to ASTM G1 guidelines to remove corrosion products without removing the base metal. This may involve scrubbing with a soft brush and using appropriate chemical cleaning solutions.[3] c. Rinse the cleaned specimens with distilled water and acetone, dry them, and re-weigh them (W₂).

  • Calculations: a. Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where:

    • K = 8.76 × 10⁴ (constant)

    • ΔW = Weight loss (W₁ - W₂) in grams

    • A = Surface area of the specimen in cm²

    • T = Immersion time in hours

    • D = Density of the metal in g/cm³ b. Inhibition Efficiency (IE %): IE % = [(CR₀ - CRᵢ) / CR₀] × 100 where:

    • CR₀ = Corrosion rate in the absence of the inhibitor

    • CRᵢ = Corrosion rate in the presence of the inhibitor

Protocol 2: Potentiodynamic Polarization (Based on ASTM G59)
  • Electrochemical Cell Setup: a. Use a standard three-electrode cell containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[9] b. Fill the cell with the test solution (with or without inhibitor).

  • Measurement: a. Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes). b. Perform the potentiodynamic scan, typically starting at -250 mV versus OCP and scanning to +250 mV versus OCP at a slow scan rate (e.g., 0.167 mV/s).[6][7]

  • Data Analysis: a. Plot the logarithm of the current density (log i) versus the potential (E). b. Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[18] c. Inhibition Efficiency (IE %): IE % = [(icorr,0 - icorr,i) / icorr,0] × 100 where:

    • icorr,0 = Corrosion current density in the absence of the inhibitor

    • icorr,i = Corrosion current density in the presence of the inhibitor

Protocol 3: Electrochemical Impedance Spectroscopy (EIS) (Based on ASTM G106)
  • Electrochemical Cell Setup: a. Use the same three-electrode cell setup as for the PDP measurements.[21]

  • Measurement: a. Immerse the electrodes and allow the OCP to stabilize. b. Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[21]

  • Data Analysis: a. Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). b. Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters like the solution resistance (Rs) and the charge transfer resistance (Rct).[11] c. Inhibition Efficiency (IE %): IE % = [(Rct,i - Rct,0) / Rct,i] × 100 where:

    • Rct,0 = Charge transfer resistance in the absence of the inhibitor

    • Rct,i = Charge transfer resistance in the presence of the inhibitor

Visualizations

Proposed Adsorption Mechanism of this compound

G cluster_inhibitor This compound (MTB) cluster_surface Metal Surface (e.g., Fe) cluster_adsorption Adsorption Process MTB MTB Molecule N_atoms Imidazole N atoms (Lone Pair Electrons) MTB->N_atoms S_atom Thioether S atom (Lone Pair Electrons) MTB->S_atom Benzene_ring Benzene Ring (π-electrons) MTB->Benzene_ring Adsorption Formation of Protective Film N_atoms->Adsorption Chemisorption (N-Fe, S-Fe bonds) S_atom->Adsorption Chemisorption (N-Fe, S-Fe bonds) Benzene_ring->Adsorption Physisorption (π-d interaction) Metal_surface Metal Surface (Vacant d-orbitals) Adsorption->Metal_surface Blocks Active Sites

Caption: Proposed adsorption mechanism of MTB on a metal surface.

General Experimental Workflow for Corrosion Inhibitor Evaluation

G start Start prep_metal 1. Metal Specimen Preparation (e.g., ASTM G1) start->prep_metal prep_solution 2. Prepare Corrosive Media (with and without Inhibitor) prep_metal->prep_solution weigh_initial 3. Initial Weighing (for Weight Loss) prep_solution->weigh_initial immersion 4. Immerse Specimen in Solution weigh_initial->immersion electrochemical 5. Electrochemical Tests (PDP, EIS) immersion->electrochemical weight_loss_test 6. Continue Immersion (for Weight Loss) electrochemical->weight_loss_test clean_final_weigh 7. Clean and Final Weighing (e.g., ASTM G1) weight_loss_test->clean_final_weigh analysis 8. Data Analysis (Calculate IE%, CR) clean_final_weigh->analysis end End analysis->end

Caption: Workflow for evaluating a corrosion inhibitor.

Troubleshooting Flowchart for Inconsistent Results

G start Inconsistent Results Observed check_inhibitor Check Inhibitor Purity & Solution Prep? start->check_inhibitor Start Here check_surface Check Surface Preparation Protocol? check_inhibitor->check_surface No issue_inhibitor Issue Found: - Synthesize/purify MTB - Use fresh solution - Check solubility check_inhibitor->issue_inhibitor Yes check_conditions Check Experimental Conditions (Temp, etc.)? check_surface->check_conditions No issue_surface Issue Found: - Standardize polishing - Ensure proper cleaning - Avoid contamination check_surface->issue_surface Yes check_electrochem Check Electrochemical Setup (Ref. Electrode, etc.)? check_conditions->check_electrochem No issue_conditions Issue Found: - Use temp controller - Control aeration - Maintain consistent time check_conditions->issue_conditions Yes check_electrochem->start No, review literature issue_electrochem Issue Found: - Calibrate/replace RE - Check cell geometry - Allow OCP stabilization check_electrochem->issue_electrochem Yes rerun Rerun Experiment issue_inhibitor->rerun issue_surface->rerun issue_conditions->rerun issue_electrochem->rerun

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Optimizing Catalyst Selection for 2-(Methylthio)benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 2-(Methylthio)benzimidazole, a key intermediate in pharmaceutical development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your synthetic strategy, improve yields, and minimize impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved in a two-step process: the formation of 2-mercaptobenzimidazole (B194830) from o-phenylenediamine (B120857) and carbon disulfide, followed by the S-methylation of the 2-mercaptobenzimidazole intermediate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Mercaptobenzimidazole (Step 1) Incomplete reaction of o-phenylenediamine and carbon disulfide.- Ensure the reaction is carried out under reflux in a suitable solvent like ethanol (B145695). - Use a strong base such as potassium hydroxide (B78521) to facilitate the reaction.[1][2] - Consider using an autoclave to carry out the reaction under pressure and at a higher temperature (e.g., 150°C) to drive the reaction to completion.[3]
Side reactions or degradation of starting materials.- Purify the o-phenylenediamine before use to remove any impurities that might interfere with the reaction. - Add the carbon disulfide slowly to the reaction mixture to control the exothermic reaction and prevent the formation of byproducts.
Low Yield of this compound (Step 2) Incomplete methylation of 2-mercaptobenzimidazole.- Optimize the base and solvent system. Anhydrous potassium carbonate in a polar aprotic solvent like DMF or acetone (B3395972) is often effective.[4] - Use a slight excess of the methylating agent (e.g., methyl iodide) to ensure complete conversion. - Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) to enhance the reaction rate, especially in a biphasic system.[5]
N-methylation Side Product Formation The nitrogen atom of the benzimidazole (B57391) ring is also nucleophilic and can compete with the sulfur atom for the methylating agent.
Difficulty in Product Purification Presence of unreacted starting materials or side products with similar polarity to the desired product.- For 2-mercaptobenzimidazole, recrystallization from ethanol is often effective.[2] - For this compound, column chromatography on silica (B1680970) gel is a common purification method.[6] - If the product is basic, an acid-base extraction can be employed to separate it from non-basic impurities.
Formation of Colored Impurities Oxidation of o-phenylenediamine or the 2-mercaptobenzimidazole intermediate.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted method is a two-step synthesis. The first step involves the cyclization of o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole.[1][2] The second step is the selective S-methylation of the 2-mercaptobenzimidazole intermediate using a methylating agent, such as methyl iodide, in a basic medium.[4]

Q2: How can I improve the selectivity for S-methylation over N-methylation in the second step?

A2: Optimizing the reaction conditions is key to achieving high selectivity. Using a suitable base and solvent combination, such as potassium carbonate in acetone or DMF, can favor S-alkylation.[4] Running the reaction at a lower temperature can also increase selectivity for the more nucleophilic sulfur atom. The use of a phase-transfer catalyst has also been reported to provide excellent S-alkylation selectivity.[5]

Q3: What are the advantages of using a phase-transfer catalyst (PTC) for the S-methylation step?

A3: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide), can significantly enhance the rate of S-alkylation.[5] They are particularly useful in heterogeneous reaction mixtures (e.g., a solid base in an organic solvent) by facilitating the transfer of the anionic 2-mercaptobenzimidazole from the solid or aqueous phase to the organic phase where the alkylating agent is present. This often leads to higher yields, shorter reaction times, and milder reaction conditions.

Q4: Are there one-pot procedures available for the synthesis of this compound?

A4: While the two-step process is more common and generally provides better control and yields, one-pot syntheses of benzimidazole derivatives have been reported.[7][8][9][10] For this compound, a one-pot reaction could theoretically involve the in-situ formation of 2-mercaptobenzimidazole followed by immediate methylation. However, controlling selectivity and minimizing side reactions in a one-pot setup can be more challenging and would require careful optimization of catalysts and reaction conditions.

Q5: How do I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of both synthetic steps. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Data Presentation

Table 1: Comparison of Catalytic Systems for S-Methylation of 2-Mercaptobenzimidazole
Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NoneKOHEthanolReflux3~85[1]
NoneK₂CO₃DMFRoom Temp668[4]
Tetrabutylammonium Bromide (PTC)K₂CO₃ (solid)Dichloromethane252>95[5]
NoneNaOHEthanolRefluxNot specifiedNot specified[6]

Note: Yields are for the S-alkylation step and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • o-Phenylenediamine

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol (95%)

  • Water

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine and potassium hydroxide in 95% ethanol and water.

  • Carefully add carbon disulfide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After reflux, add activated charcoal to the hot solution and continue to heat for an additional 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • To the hot filtrate, add warm water followed by the dropwise addition of a solution of acetic acid in water with vigorous stirring.

  • The product will precipitate as white crystals. Cool the mixture in an ice bath to complete crystallization.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound via S-Methylation

This protocol is a general procedure based on common literature methods.[4]

Materials:

  • 2-Mercaptobenzimidazole

  • Methyl iodide

  • Anhydrous potassium carbonate

  • Dimethylformamide (DMF) or Acetone

Procedure:

  • In a round-bottom flask, suspend 2-mercaptobenzimidazole and anhydrous potassium carbonate in DMF or acetone.

  • Stir the suspension at room temperature.

  • Add methyl iodide dropwise to the reaction mixture.

  • Continue to stir the reaction at room temperature for approximately 6 hours, monitoring the progress by TLC.

  • Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: 2-Mercaptobenzimidazole Synthesis cluster_step2 Step 2: S-Methylation start1 o-Phenylenediamine + Carbon Disulfide + KOH in Ethanol/Water reflux Reflux for 3h start1->reflux workup1 Acidification with Acetic Acid reflux->workup1 product1 2-Mercaptobenzimidazole workup1->product1 start2 2-Mercaptobenzimidazole + Methyl Iodide + K2CO3 in DMF product1->start2 Intermediate stir Stir at RT for 6h start2->stir workup2 Precipitation in Water & Filtration stir->workup2 product2 This compound workup2->product2

Caption: A typical two-step experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_step1 Check Yield of 2-Mercaptobenzimidazole (Step 1) start->check_step1 step1_ok Yield of Step 1 is Good check_step1->step1_ok High step1_low Yield of Step 1 is Low check_step1->step1_low Low check_step2 Troubleshoot S-Methylation (Step 2) step1_ok->check_step2 optimize_step1 Optimize Step 1: - Check Base - Reflux Time/Temp - Purity of Reactants step1_low->optimize_step1 side_products Check for Side Products (e.g., N-methylation) check_step2->side_products optimize_selectivity Optimize Selectivity: - Milder Conditions - Use Phase-Transfer Catalyst side_products->optimize_selectivity Yes incomplete_reaction Incomplete Reaction side_products->incomplete_reaction No optimize_conversion Optimize Conversion: - Adjust Base/Solvent - Increase Reaction Time - Use PTC incomplete_reaction->optimize_conversion

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-(Methylthio)benzimidazole and Omeprazole as Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of 2-(Methylthio)benzimidazole and the well-established proton pump inhibitor (PPI), omeprazole (B731). The focus is on their respective mechanisms of action and inhibitory performance against the gastric H+/K+ ATPase, supported by experimental data. For the purpose of a direct and scientifically relevant comparison, this guide will focus on the thio-analogue of omeprazole, which shares the core this compound structure, versus omeprazole, its sulfoxide (B87167) counterpart.

Mechanism of Action: A Tale of Two Moieties

Both this compound derivatives and omeprazole belong to the benzimidazole (B57391) class of compounds that target the gastric H+/K+ ATPase, the final step in the secretion of gastric acid. However, their precise mechanisms of action at the molecular level differ significantly, primarily due to the oxidation state of the sulfur atom connecting the benzimidazole and pyridine (B92270) rings.

Omeprazole is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus.[1][2] The acidic conditions catalyze its conversion to a reactive tetracyclic sulfenamide.[1][2] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to irreversible inhibition of the enzyme's activity.[1][2]

The this compound core, as found in the thio-analogue of omeprazole (also known as omeprazole sulfide), represents the reduced form of omeprazole. While it is a necessary chemical precursor in the synthesis of omeprazole, its direct inhibitory effect on the proton pump is considerably less potent.[3] It is understood that in vivo, these thio-compounds can be metabolically oxidized to their active sulfinyl (sulfoxide) forms, which then act as proton pump inhibitors.

Signaling Pathway of Gastric Acid Secretion and Inhibition

The following diagram illustrates the key signaling pathways that regulate gastric acid secretion by parietal cells and the point of intervention for proton pump inhibitors.

Gastric Acid Secretion Pathway cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_cell Parietal Cell cluster_lumen Gastric Lumen cluster_inhibitor Inhibition Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor cAMP cAMP H2_Receptor->cAMP Gs Ca2+ Ca²⁺ M3_Receptor->Ca2+ Gq CCK2_Receptor->Ca2+ Gq Protein_Kinases Protein Kinases cAMP->Protein_Kinases Ca2+->Protein_Kinases H_K_ATPase H⁺/K⁺ ATPase (Proton Pump) Protein_Kinases->H_K_ATPase Activation & Translocation H+ H⁺ H_K_ATPase->H+ H⁺ out K+ K⁺ K+->H_K_ATPase K⁺ in PPI Omeprazole (activated) PPI->H_K_ATPase Irreversible Inhibition

Caption: Gastric acid secretion pathway and PPI inhibition.

Comparative Performance Data

The following table summarizes the in vitro inhibitory potency of omeprazole and its thio-analogue (omeprazole sulfide) against the H+/K+ ATPase.

CompoundTargetAssay ConditionIC50 Value (µM)Nature of InhibitionCitation
Omeprazole H+/K+ ATPaseIsolated gastric glands0.47 - 1.1Irreversible[3]
H+/K+ ATPaseIsolated gastric membrane vesicles~4Irreversible[1]
Omeprazole Sulfide (B99878) H+/K+ ATPaseIsolated gastric glands9.5 - 170Not directly inhibitory on the enzyme[3]

As the data indicates, omeprazole (the sulfoxide) is a significantly more potent inhibitor of the H+/K+ ATPase than its thio-analogue (the sulfide). The sulfide form does not directly inhibit the enzyme's activity but can dissipate the proton gradient in isolated gastric vesicles.[3]

Experimental Protocols

A detailed methodology for the in vitro H+/K+ ATPase inhibition assay is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against gastric H+/K+ ATPase.

Materials:

  • Enzyme Source: Isolated gastric vesicles (microsomes) rich in H+/K+ ATPase from a suitable animal model (e.g., hog or rabbit stomach).

  • Test Compounds: Omeprazole and this compound derivative (e.g., omeprazole sulfide) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and KCl.

  • Substrate: Adenosine triphosphate (ATP).

  • Reagents for Phosphate (B84403) Determination: Reagents for the Fiske-Subbarow method or a commercially available malachite green-based phosphate assay kit.

  • Microplate Reader.

Experimental Workflow

Experimental Workflow A 1. Preparation of Gastric Vesicles B 2. Pre-incubation A->B Enzyme Source C 3. Initiation of Reaction B->C Vesicles + Inhibitor D 4. Incubation C->D Add ATP E 5. Termination of Reaction D->E 37°C F 6. Measurement of Inorganic Phosphate E->F Add stopping reagent G 7. Data Analysis (IC50 Calculation) F->G Quantify Pi

References

Comparative study of 2-(Methylthio)benzimidazole and 5-fluorouracil anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

In the landscape of anticancer drug discovery, the exploration of novel compounds with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comparative study of the anticancer activity of 2-(Methylthio)benzimidazole, a member of the promising benzimidazole (B57391) class of heterocyclic compounds, and 5-fluorouracil (B62378) (5-FU), a long-standing chemotherapeutic agent. This analysis is based on available experimental data to offer an objective comparison for researchers, scientists, and professionals in drug development.

Executive Summary

Benzimidazole derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. These compounds are known to induce apoptosis, cause cell cycle arrest, and inhibit various kinases involved in cancer progression.[1][2][3] 5-fluorouracil, a cornerstone of chemotherapy for decades, primarily exerts its cytotoxic effects by inhibiting thymidylate synthase and by its incorporation into RNA and DNA, which ultimately leads to cell death.[4]

This guide presents a side-by-side comparison of the cytotoxic activities of a close structural analog of this compound and 5-fluorouracil against various cancer cell lines. While direct comparative studies on this compound are limited, data on a methylated derivative provides valuable insights into its potential as an anticancer agent.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

CompoundCancer Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
1-methyl-2-(methylthio)-1H-benzo[d]imidazole derivative (6a) HUH7Hepatocyte-derived6.41~36.0
MCF7Breast Cancer9.70~54.4

*Molar concentration estimated based on a molecular weight of ~178.25 g/mol for the core structure.

CompoundCancer Cell LineCancer TypeIC50 (µM)
5-Fluorouracil HCT 116Colon Cancer185 (after 1 day)
HCT 116Colon Cancer11.3 (after 3 days)
HCT 116Colon Cancer1.48 (after 5 days)
HT-29Colon Cancer11.25 (after 5 days)

Mechanisms of Action

This compound Derivatives:

The anticancer activity of benzimidazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, preventing cancer cell proliferation.[1][6] Several specific mechanisms have been identified for various benzimidazole compounds, including:

  • Induction of Apoptosis: Many benzimidazole derivatives have been shown to trigger apoptosis in cancer cells.[7][8] This can occur through the intrinsic (mitochondrial) pathway, often involving the regulation of the Bcl-2 family of proteins.[9]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, such as G2/M, preventing the division of cancer cells.[1][6]

  • Enzyme Inhibition: Some benzimidazole derivatives have been found to inhibit crucial enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase.[10]

5-Fluorouracil:

5-FU is a well-characterized antimetabolite. Its primary mechanisms of action are:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted in the body to fluorodeoxyuridine monophosphate (FdUMP), which inhibits TS. This enzyme is critical for the synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a "thymineless death" of rapidly dividing cancer cells.

  • Incorporation into RNA and DNA: Metabolites of 5-FU can be incorporated into RNA and DNA, leading to errors in transcription and replication, and ultimately triggering cell death.[4]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

2. Compound Treatment:

  • Serial dilutions of the test compounds (this compound derivative and 5-Fluorouracil) are prepared in the culture medium.

  • The medium from the wells is removed, and 100 µL of the medium containing the test compounds at various concentrations is added. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Formazan (B1609692) Solubilization:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of the solution is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

1. Cell Seeding and Treatment:

  • Cells are seeded in 6-well plates and allowed to attach.

  • The cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

2. Cell Harvesting and Staining:

  • Both adherent and floating cells are collected.

  • Cells are washed with cold PBS and then resuspended in 1X Binding Buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

3. Flow Cytometry Analysis:

  • The stained cells are analyzed by a flow cytometer.

  • Annexin V-positive and PI-negative cells are considered early apoptotic.

  • Annexin V-positive and PI-positive cells are considered late apoptotic or necrotic.

Visualizing the Mechanisms

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) IC50 Determination->Apoptosis Assay (Flow Cytometry) Select IC50 concentration Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Select IC50 concentration Data Analysis (Apoptotic vs. Necrotic) Data Analysis (Apoptotic vs. Necrotic) Apoptosis Assay (Flow Cytometry)->Data Analysis (Apoptotic vs. Necrotic) Data Analysis (Cell Cycle Phases) Data Analysis (Cell Cycle Phases) Cell Cycle Analysis->Data Analysis (Cell Cycle Phases)

Caption: General workflow for in vitro anticancer drug screening.

Proposed Signaling Pathway for Benzimidazole-Induced Apoptosis

G Benzimidazole Derivative Benzimidazole Derivative Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Benzimidazole Derivative->Bcl-2 (Anti-apoptotic) Inhibition Bax/Bak (Pro-apoptotic) Bax/Bak (Pro-apoptotic) Bcl-2 (Anti-apoptotic)->Bax/Bak (Pro-apoptotic) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Benzimidazole-induced apoptosis via the intrinsic pathway.

5-Fluorouracil Mechanism of Action

G cluster_0 Metabolic Activation 5-Fluorouracil 5-Fluorouracil FdUMP FdUMP 5-Fluorouracil->FdUMP FUTP FUTP 5-Fluorouracil->FUTP FdUTP FdUTP 5-Fluorouracil->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition RNA Synthesis RNA Synthesis FUTP->RNA Synthesis Incorporation DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis Incorporation Thymidylate Synthase->DNA Synthesis DNA Damage DNA Damage DNA Synthesis->DNA Damage RNA Dysfunction RNA Dysfunction RNA Synthesis->RNA Dysfunction Cell Death Cell Death DNA Damage->Cell Death RNA Dysfunction->Cell Death

Caption: The multifaceted mechanism of action of 5-Fluorouracil.

References

A Comparative Guide: 2-(Methylthio)benzimidazole vs. Benzotriazole as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and preventative conservation, the selection of an effective corrosion inhibitor is paramount to extending the lifespan of metallic substrates. This guide provides a detailed comparison of two prominent corrosion inhibitors, 2-(Methylthio)benzimidazole (MTBI) and Benzotriazole (BTA), with a focus on their performance in protecting copper and its alloys. This analysis is intended for researchers, scientists, and professionals in drug development who encounter challenges related to metal degradation.

Performance Overview

Both this compound and Benzotriazole are effective corrosion inhibitors that function by forming a protective film on the metal surface, thus isolating it from the corrosive environment. Benzotriazole is a well-established and widely studied inhibitor, particularly for copper, known for forming a robust polymeric film.[1] this compound, a derivative of benzimidazole, also demonstrates significant inhibitive properties, attributed to the presence of sulfur and nitrogen atoms in its molecular structure which facilitate strong adsorption onto the metal surface.

Quantitative Performance Data

The following tables summarize the key performance metrics for MTBI and BTA based on data from various experimental studies. It is important to note that the experimental conditions, such as the corrosive medium, inhibitor concentration, and temperature, can significantly influence the inhibition efficiency.

Table 1: Corrosion Inhibition Efficiency (Weight Loss Method)

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
2-Thiomethylbenzimidazole (TMBI)Copper1 M HNO₃10⁻³ M2594.2[2]
2-Mercaptobenzimidazole (MBI)Copper1 M HNO₃10⁻³ M2596.8[2]
Benzotriazole (BTA)Copper3.5% NaCl10 mMRoom Temp.~95[3]
Benzotriazole (BTA)CopperSynthetic Tap Water540 ppm2599.78[1]

Note: 2-Thiomethylbenzimidazole (TMBI) and 2-Mercaptobenzimidazole (MBI) are structurally similar to this compound and their data are presented here to provide a relevant comparison.

Table 2: Electrochemical Parameters (Potentiodynamic Polarization)

InhibitorMetalCorrosive MediumConcentrationCorrosion Current Density (i_corr) (A/cm²)Inhibition Efficiency (%)Reference
2-Thiomethylbenzimidazole (TMBI)*Copper1 M HNO₃10⁻³ M1.8 x 10⁻⁵94.0[2]
Benzotriazole (BTA)Copper3.5% NaCl10 mM1.2 x 10⁻⁶95.8[3]
Benzotriazole (BTA)CopperSynthetic Tap Water540 ppm0.03 µA/cm²99.83[1]

Note: Data for TMBI is used as a proxy for MTBI.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorMetalCorrosive MediumConcentrationCharge Transfer Resistance (R_ct) (Ω·cm²)Double Layer Capacitance (C_dl) (µF/cm²)Inhibition Efficiency (%)Reference
2-Thiomethylbenzimidazole (TMBI)*Copper1 M HNO₃10⁻³ M185025.393.5[2]
Benzotriazole (BTA)Copper3.5% NaCl10 mM1230015.296.5[3]
Benzotriazole (BTA)CopperSynthetic Tap Water540 ppmNot explicitly stated, but significant increase observedNot explicitly stated, but significant decrease observed99.91[1]

Note: Data for TMBI is used as a proxy for MTBI.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurement

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Copper specimens of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.

  • Initial Weighing: The initial weight of each specimen is accurately recorded using an analytical balance.

  • Immersion: The specimens are then immersed in the corrosive solution, with and without the inhibitor, for a specified period at a constant temperature.

  • Final Weighing: After the immersion period, the specimens are removed, cleaned to remove corrosion products (typically using a specific acid solution, followed by rinsing and drying), and their final weight is recorded.

  • Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated using the following formulas:

    • Weight Loss (ΔW) = Initial Weight - Final Weight

    • Corrosion Rate (CR) = ΔW / (Surface Area × Time)

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to determine the type of inhibitor (anodic, cathodic, or mixed).

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the copper specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Electrolyte: The corrosive solution, with and without the inhibitor, serves as the electrolyte.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP) at a slow, constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. The inhibition efficiency is calculated as:

    • Inhibition Efficiency (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.

  • Electrochemical Cell and Electrolyte: The setup is the same as for potentiodynamic polarization.

  • AC Signal Application: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Analysis: The data is typically presented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). A higher R_ct value and a lower C_dl value generally indicate better corrosion inhibition. The inhibition efficiency is calculated as:

    • Inhibition Efficiency (%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizing the Process

To better understand the experimental workflows and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_tests Corrosion Inhibition Tests cluster_analysis Data Analysis & Comparison P1 Mechanical Polishing P2 Degreasing P1->P2 P3 Rinsing & Drying P2->P3 P4 Initial Weighing P3->P4 T1 Weight Loss Measurement P4->T1 T2 Potentiodynamic Polarization P4->T2 T3 Electrochemical Impedance Spectroscopy P4->T3 A1 Calculate Inhibition Efficiency T1->A1 T2->A1 T3->A1 A2 Compare Performance of MTBI vs. BTA A1->A2

Caption: General workflow for comparing corrosion inhibitors.

Comparison_Logic Inhibitor Corrosion Inhibitor MTBI This compound (MTBI) Inhibitor->MTBI BTA Benzotriazole (BTA) Inhibitor->BTA Performance Performance Metrics MTBI->Performance BTA->Performance IE Inhibition Efficiency (%) Performance->IE i_corr Corrosion Current Density (i_corr) Performance->i_corr R_ct Charge Transfer Resistance (R_ct) Performance->R_ct Conclusion Comparative Conclusion IE->Conclusion i_corr->Conclusion R_ct->Conclusion

Caption: Logical relationship for inhibitor performance comparison.

Conclusion

Both this compound and Benzotriazole demonstrate high efficacy in mitigating copper corrosion. Benzotriazole is a well-documented inhibitor with consistently high performance across various conditions. While direct comparative data for MTBI is less abundant, studies on its structural analogs like TMBI and MBI suggest it is also a very effective inhibitor. The choice between these two inhibitors may depend on specific application requirements, including the nature of the corrosive environment, desired concentration, and economic considerations. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions and to design further comparative studies.

References

Validating the Antimicrobial Potential of 2-(Methylthio)benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, 2-(Methylthio)benzimidazole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antimicrobial activity of various this compound derivatives against clinically relevant bacteria, benchmarked against the widely-used antibiotic, Ciprofloxacin (B1669076). This analysis is supported by a compilation of experimental data and detailed laboratory protocols to aid researchers in the validation and further development of these potential therapeutic agents.

Quantitative Performance Analysis

The antimicrobial efficacy of several this compound derivatives has been evaluated using standardized antimicrobial susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial potency, against Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)
Compound 5g Escherichia coli ATCC 25922250[1]
Staphylococcus aureus ATCC 25923250[1]
Compound 7f Escherichia coli ATCC 25922250-500[1]
Compound 7h Escherichia coli ATCC 25922250-500[1]
Compound 7n Pseudomonas aeruginosa ATCC 27853500[1]
Various Derivatives Staphylococcus aureus140 - 320[2]
Escherichia coli140 - 400[2]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Ciprofloxacin.

CompoundBacterial StrainMIC (µg/mL)
Ciprofloxacin Escherichia coli (Clinical Isolate I)0.013[3]
Escherichia coli (Clinical Isolate II)0.08[3]
Staphylococcus aureus (Clinical Isolate)0.6[3]
Pseudomonas aeruginosa (Clinical Isolate)0.15[3]

Experimental Protocols

To ensure the reproducibility and standardization of antimicrobial susceptibility testing, the following detailed broth microdilution method is provided. This protocol is based on established methods for determining the MIC of antimicrobial agents.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives and Ciprofloxacin in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Bacterial Strains: Use standardized bacterial strains such as Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), and Pseudomonas aeruginosa (ATCC 27853).
  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
  • Suspend the colonies in sterile saline solution.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells, ensuring thorough mixing at each step.
  • Add 100 µL of the prepared bacterial inoculum to each well.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

4. Incubation and Reading:

  • Incubate the microtiter plates at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

The following diagram illustrates the key steps in the antimicrobial susceptibility testing workflow.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare Sterile Growth Media prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read MIC (Lowest concentration with no growth) incubation->read_results

Caption: Workflow for Antimicrobial Susceptibility Testing.

This guide provides a foundational framework for researchers engaged in the discovery and validation of new antimicrobial agents. The presented data and protocols are intended to facilitate standardized and comparative evaluation of this compound derivatives, ultimately contributing to the development of novel therapies to address the challenge of antimicrobial resistance.

References

Comparative Efficacy of 2-(Methylthio)benzimidazole Analogs in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria presents a significant challenge to global health. This guide provides a comparative analysis of the antibacterial efficacy of 2-(benzylthio)-1H-benzimidazole derivatives against the widely-used fluoroquinolone antibiotic, ciprofloxacin (B1669076). This objective comparison is supported by experimental data to aid researchers in the development of novel antimicrobial agents.

Quantitative Analysis of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for several 2-(benzylthio)-1H-benzimidazole derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, alongside comparative data for ciprofloxacin. Lower MIC values indicate greater antibacterial potency.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-(benzylthio)-1H-benzimidazole Derivatives
5bStaphylococcus aureus140-320[1]
5dStaphylococcus aureus140-320[1]
5eStaphylococcus aureus140-320[1]
5fStaphylococcus aureus140-320[1]
5gStaphylococcus aureus140-320[1]
5jStaphylococcus aureus140-320[1]
5bEscherichia coli140-400[2]
5eEscherichia coli140-400[2]
5gEscherichia coli140-400[2]
5hEscherichia coli140-400[2]
5jEscherichia coli140-400[2]
Ciprofloxacin
Staphylococcus aureus0.25 - 2.0[1]
Escherichia coli0.015 - 1.0[1]

Experimental Protocols

The following methodologies are standard for determining the antibacterial efficacy of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Test Compounds: The 2-(benzylthio)-1H-benzimidazole derivatives and ciprofloxacin are serially diluted in the broth medium in microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Bactericidal vs. Bacteriostatic Determination

To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth), a subculture is made from the wells showing no growth in the MIC assay.

  • Subculturing: A small aliquot from the clear wells of the MIC plate is plated onto agar (B569324) plates that do not contain the test compound.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Analysis: The absence of bacterial growth on the agar plate indicates a bactericidal effect, while the presence of growth suggests a bacteriostatic effect. For instance, compounds 5b, 5d, and 5g showed bactericidal potency on S. aureus, whereas compounds 5e, 5f, and 5j exhibited bacteriostatic effects on the same strain.[2]

Mechanism of Action and Experimental Workflow

The proposed mechanism of action for the antibacterial activity of 2-(benzylthio)-1H-benzimidazole derivatives involves the inhibition of bacterial cell division, a different pathway than that of fluoroquinolones like ciprofloxacin.[1]

G cluster_0 Proposed Mechanism of Action A 2-(benzylthio)-1H- benzimidazole Derivative B Inhibition of FtsZ Protein Polymerization A->B C Disruption of Z-ring Formation B->C D Inhibition of Bacterial Cell Division C->D E Bacterial Cell Death D->E

Caption: Proposed mechanism of action for 2-(benzylthio)-1H-benzimidazole derivatives.

The following diagram illustrates a typical workflow for the screening and evaluation of novel antibacterial compounds.

G cluster_1 Experimental Workflow for Antibacterial Screening A Synthesis of 2-(benzylthio)-1H- benzimidazole Analogs B Primary Screening: MIC Assay A->B C Determination of Bactericidal/Bacteriostatic Activity B->C D Lead Compound Identification C->D E Further Structure-Activity Relationship Studies D->E

Caption: A typical experimental workflow for antibacterial screening.

Concluding Remarks

While ciprofloxacin remains a potent, broad-spectrum antibiotic, the emergence of resistance is a serious concern.[1] Derivatives of 2-(benzylthio)-1H-benzimidazole show promise as a class of antibacterial compounds.[1] Their potential mechanism of action, targeting bacterial cell division through inhibition of the FtsZ protein, is distinct from that of fluoroquinolones, making them valuable candidates for further investigation.[1] The presented data indicates that while the current derivatives do not surpass the potency of ciprofloxacin, they exhibit significant antibacterial activity and warrant further structure-activity relationship studies to optimize their efficacy. Future research should focus on synthesizing and evaluating a broader range of analogs to identify lead compounds with enhanced antibacterial properties.

References

Lack of Specific Data for Cross-Validation of 2-(Methylthio)benzimidazole's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Consequently, the core requirements for creating a comparison guide—namely, a summary of quantitative data in structured tables, detailed experimental protocols for MTB, and diagrams of its specific signaling pathways—cannot be fulfilled at this time due to the absence of the necessary primary research data.

Further research focusing specifically on the biological evaluation of 2-(Methylthio)benzimidazole in a panel of diverse cell lines would be required to generate the data necessary for the requested comprehensive comparison guide.

Head-to-head comparison of 2-(Methylthio)benzimidazole and albendazole as anthelmintic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of 2-(Methylthio)benzimidazole and the widely-used anthelmintic drug, albendazole (B1665689). The comparison is based on available experimental data concerning their mechanism of action, efficacy, and spectrum of activity. While extensive data exists for albendazole, a broad-spectrum agent, information on the specific anthelmintic properties of this compound is less comprehensive, with research often focusing on its derivatives.

Executive Summary

Albendazole is a well-established, broad-spectrum anthelmintic agent with proven efficacy against a wide range of nematodes and cestodes.[1][2] Its mechanism of action, centered on the inhibition of tubulin polymerization in parasites, is well-documented.[1][3][4][5] In contrast, while this compound belongs to the same chemical class of benzimidazoles, which are known for their anthelmintic properties, specific and direct comparative data against albendazole is scarce in publicly available literature. Studies tend to focus on the synthesis of its derivatives for evaluation.[6][7] Therefore, this guide presents a comprehensive overview of albendazole's performance, supported by extensive data, and contrasts it with the more limited, often derivative-focused, information available for this compound.

Performance Data: A Comparative Overview

Quantitative data for the anthelmintic activity of albendazole is readily available from numerous in vitro and in vivo studies. For this compound, specific data is limited, and the table below includes data on related benzimidazole (B57391) derivatives to provide a contextual reference.

Table 1: In Vitro Anthelmintic Activity against Various Helminths

CompoundTarget HelminthAssay TypeConcentrationEfficacy MetricResultReference
Albendazole Pheretima posthuma (Earthworm)Adult Motility20 mg/mlTime to ParalysisPotent activity noted[8]
20 mg/mlTime to DeathMore potent than extracts[8]
Albendazole Haemonchus contortusAdult Motility1.25 mg/ml% Mortality (4 hr)60%[9]
1.25 mg/ml% Mortality (6 hr)80%[9]
Albendazole Haemonchus contortusEgg Hatch Inhibition0.25 mg/ml% Inhibition>90% (Comparable to extracts)[10]
Benzimidazole Derivative (BZ12) Trichuris muris (L1 Larvae)Larval Motility-IC504.17 µM[11]
Benzimidazole Derivative (BZ12) Trichuris muris (Adult)Adult Motility-IC508.1 µM[11]
Benzimidazole Derivative (BZ6) Heligmosomoides polygyrus (Adult)Adult Motility-IC505.3 µM[11]

Note: Data for this compound was not specifically available. BZ6 and BZ12 are novel benzimidazole derivatives evaluated for anthelmintic properties.[11]

Table 2: Clinical Efficacy of Albendazole in Human Infections

Target HelminthDosing RegimenCure Rate (%)Reference
Ascaris lumbricoides400 mg single dose95.3%[2]
Ancylostoma duodenale (Hookworm)400 mg single dose92.2%[2]
Trichuris trichiura400 mg single dose90.5%[2]
Enterobius vermicularis400 mg single dose100%[2]
Taenia spp.400 mg for 3 days86.1%[2]
Ascaris lumbricoidesSingle dose87.5%[12]
Trichuris trichiuraSingle dose61.5%[12]

Mechanism of Action: The Benzimidazole Pathway

Both albendazole and this compound belong to the benzimidazole class of anthelmintics. Their primary mechanism of action involves the disruption of microtubule formation in parasitic cells.[5][13][14]

Key Steps in the Mechanism of Action:

  • Binding to β-tubulin: Benzimidazoles selectively bind to the β-tubulin subunit of the parasite's microtubules.[13][15] This binding is much stronger to parasitic tubulin than to mammalian tubulin, which accounts for their selective toxicity.

  • Inhibition of Polymerization: This binding action inhibits the polymerization of tubulin dimers into microtubules.[1][4][16]

  • Disruption of Microtubule-Dependent Functions: The resulting loss of cytoplasmic microtubules disrupts essential cellular processes in the parasite, including:

    • Nutrient Absorption: Impaired glucose uptake by intestinal cells leads to glycogen (B147801) depletion and a reduction in ATP production.[3][13]

    • Cell Division: Prevention of spindle fiber formation blocks cell division and egg production.[3][16][17]

    • Cellular Transport and Motility: Disruption of the cytoskeleton affects cell shape, motility, and intracellular transport.[3]

This cascade of events ultimately leads to energy depletion, immobilization, and death of the parasite.[1][3]

Benzimidazole_Mechanism BZ Benzimidazole (e.g., Albendazole) Tubulin Parasite β-tubulin BZ->Tubulin Polymerization Microtubule Polymerization BZ->Polymerization Inhibits Microtubules Cytoplasmic Microtubules Polymerization->Microtubules Glucose Glucose Uptake Microtubules->Glucose Required for CellDivision Cell Division (Spindle Formation) Microtubules->CellDivision Required for Death Parasite Death Glucose->Death Depletion leads to CellDivision->Death Arrest leads to Anthelmintic_Workflow start Start: Collect Adult Worms (e.g., H. contortus) wash Wash worms in Phosphate Buffered Saline (PBS) start->wash add_worms Place 10 worms per well wash->add_worms prepare_plates Prepare multi-well plates with test compounds at various concentrations add_controls Add Controls: - Positive (e.g., Albendazole) - Negative (Vehicle/PBS) prepare_plates->add_controls add_controls->add_worms incubate Incubate at 37°C add_worms->incubate observe Observe motility at regular intervals (e.g., 2, 4, 6, 8 hours) incubate->observe record Record time of paralysis and death observe->record analyze Calculate % Mortality and determine IC50 values record->analyze end End analyze->end

References

Benchmarking the Antioxidant Capacity of 2-(Methylthio)benzimidazole Against Known Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 2-(Methylthio)benzimidazole and its derivatives against established antioxidants: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The information is compiled from existing literature to offer a benchmark for its potential therapeutic applications. While direct quantitative antioxidant data for this compound is limited in publicly available research, this guide leverages data from closely related derivatives to provide valuable insights.

Executive Summary

This compound belongs to the benzimidazole (B57391) class of heterocyclic compounds, which are known for a wide range of pharmacological activities, including antioxidant effects. This guide summarizes the available data on the antioxidant capacity of this compound derivatives and compares it with the well-documented antioxidant activities of Trolox, Ascorbic Acid, and BHT. The comparison is based on common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation: Comparative Antioxidant Activity

The antioxidant capacity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant potency. The following tables summarize the available IC50 values for this compound derivatives and the standard antioxidants.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
Heterocyclic derivatives of 2-methylthio-1H-benzimidazolSee Reference for specific derivatives[1]
Trolox3.77[2]
Ascorbic Acid4.97[3]
BHT930.00[4]

Note: Specific IC50 values for various heterocyclic derivatives of 2-methylthio-1H-benzimidazol can be found in the cited literature. A direct IC50 value for the parent compound, this compound, was not available in the reviewed sources.

Table 2: ABTS Radical Cation Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Reference
Trolox2.93[2]
Ascorbic Acid50.00[5]
BHTN/A

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundActivityReference
TroloxStandard[3]
Ascorbic AcidHigh[4]
BHTModerate

Note: FRAP values are often expressed as Trolox Equivalents (TEAC). Direct comparative IC50 values for FRAP assays are less common.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[6]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Preparation of Test Samples: Dissolve the test compound (this compound or standard antioxidants) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Assay Procedure:

    • To 2 mL of the DPPH solution, add 2 mL of the test sample solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • Methanol is used as a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.[7]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare solutions of the test compound and standards at various concentrations.

  • Assay Procedure:

    • Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[9]

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test Samples: Prepare solutions of the test compound and a ferrous sulfate (B86663) standard at various concentrations.

  • Assay Procedure:

    • Add 10 µL of the test sample to 300 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve of ferrous sulfate. The results are typically expressed as mM Fe(II)/g of the sample.[10]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Test_Compound Test Compound (this compound) Reaction Reaction Mixture (Compound + Reagent) Test_Compound->Reaction Standards Standard Antioxidants (Trolox, Ascorbic Acid, BHT) Standards->Reaction Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Incubation Incubation Reaction->Incubation Spectrophotometry Spectrophotometric Reading Incubation->Spectrophotometry Data_Analysis Data Analysis (IC50 / TEAC) Spectrophotometry->Data_Analysis

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Antioxidant Antioxidant (e.g., Benzimidazole derivative) Antioxidant->Keap1 Inactivates sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2 antioxidant response element signaling pathway.

Discussion of Signaling Pathways

Many antioxidants, including various phenolic compounds, exert their protective effects by modulating cellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[2][11]

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[1] When cells are exposed to oxidative stress or certain antioxidants, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various genes, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12] This response enhances the cell's capacity to neutralize reactive oxygen species (ROS). While the specific interaction of this compound with the Nrf2 pathway has not been extensively studied, many benzimidazole derivatives have been shown to possess antioxidant activities, suggesting a potential role in modulating this or similar pathways.

Mechanisms of Standard Antioxidants:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can directly scavenge a wide variety of ROS. It donates electrons to neutralize free radicals and can regenerate other antioxidants like Vitamin E.[3][[“]]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that functions as a free radical scavenger, primarily by donating a hydrogen atom from its hydroxyl group to interrupt the chain reaction of lipid peroxidation.[5][14]

  • Trolox: A water-soluble analog of Vitamin E, it is a potent antioxidant that scavenges peroxyl radicals and is widely used as a standard in antioxidant capacity assays.[7]

Conclusion

While direct quantitative data on the antioxidant capacity of this compound remains to be fully elucidated in publicly accessible literature, the available information on its derivatives suggests that this class of compounds holds promise as effective antioxidants. Further research is warranted to quantify the antioxidant activity of the parent compound and to explore its mechanisms of action, including its potential interaction with key cellular signaling pathways like Keap1-Nrf2. This guide provides a foundational framework for such investigations by presenting established protocols and comparative data for well-known antioxidants.

References

The Inhibitory Potential of 2-Substituted Benzimidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the statistical validation of the inhibitory effects of 2-substituted benzimidazoles, contextualized against established kinase inhibitors.

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery.[3] Derivatives of benzimidazole have demonstrated a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] A significant area of interest is their function as kinase inhibitors, which are crucial for regulating cellular processes like proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[2]

This guide provides a comparative analysis of the inhibitory effects of the 2-substituted benzimidazole class of compounds, using a representative molecule as a proxy, against a clinically established kinase inhibitor. While specific quantitative data for 2-(Methylthio)benzimidazole (MTB) is not extensively available in public literature, the well-documented activity of structurally similar compounds provides a strong basis for evaluating its potential.

Comparative Inhibitory Activity: Enzyme Kinetics

To contextualize the potential potency of the benzimidazole scaffold, we compare a representative 2-amido-benzimidazole derivative, Compound 23 , which has shown significant activity against protein kinase CK1δ, with Dabrafenib, a well-known clinical inhibitor of the BRAF kinase.[6]

CompoundTargetInhibitor TypeIC50 (Enzymatic Assay)
Benzimidazole Cmpd. 23 Protein Kinase CK1δATP-Competitive98.6 nM
Dabrafenib BRAFATP-Competitive~5 nM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comparative Performance: Cellular Antiproliferative Effects

The ultimate measure of an inhibitor's efficacy is its effect on cancer cell viability. The following table presents the IC50 values for the BRAF inhibitor Dabrafenib across a panel of BRAF V600-mutant human melanoma cell lines, demonstrating a typical range of cellular potencies for a targeted kinase inhibitor.[7]

Cell LineCancer TypeIC50 (Dabrafenib)
WM-266-4Melanoma< 1 nM
SK-MEL-28Melanoma< 1 nM
A375Melanoma1 nM - 100 nM
G-361Melanoma1 nM - 100 nM
Malme-3MMelanoma> 100 nM
RPMI-7951Melanoma> 100 nM

Signaling Pathway Inhibition: The MAPK/ERK Cascade

Many kinase inhibitors function by interrupting signaling cascades that drive cell proliferation. Dabrafenib, for instance, targets mutated BRAF in the MAPK/ERK pathway, which is constitutively active in many melanomas.[8] The inhibition of a key kinase in this pathway blocks downstream signaling, leading to decreased cell growth and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate p2 Prepare Serial Dilutions of Test Compound e1 Treat Cells with Compound (72h) p1->e1 p2->e1 e2 Add MTT Reagent (4h Incubation) e1->e2 e3 Add Solubilization Solution e2->e3 a1 Read Absorbance (570 nm) e3->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Plot Dose-Response Curve & Determine IC50 a2->a3

References

Reproducibility of 2-(Methylthio)benzimidazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-(Methylthio)benzimidazole: An Evaluation of Reproducibility

For researchers and professionals in drug development, the synthesis of heterocyclic compounds is a foundational aspect of their work. Among these, this compound is a valuable scaffold in medicinal chemistry, known for its role as a building block in the creation of various bioactive molecules.[1] The reproducibility of its synthesis is therefore of critical importance. This guide provides an objective comparison of common methods for the synthesis of this compound, with a focus on experimental data to assess their reproducibility.

Comparison of Synthetic Methods

The synthesis of this compound is primarily achieved through the S-alkylation of 2-mercaptobenzimidazole (B194830). Variations in reaction conditions, reagents, and purification methods can significantly impact the yield and purity of the final product. Below is a summary of different approaches reported in the literature.

MethodPrecursorReagentsSolventReaction TimeYield (%)Purity/CharacterizationReference
Method A: S-alkylation 2-MercaptobenzimidazoleAlkyl halides, Potassium hydroxide (B78521)Acetonitrile (B52724)15 minutesHighNMR, IR, Elemental Analysis, DSC[2]
Method B: From o-phenylenediamine (B120857) o-PhenylenediamineCarbon disulfide, Potassium hydroxide, Ethanol (B145695), WaterEthanol/Water3 hours84%NMR, IR, Mass Spectrometry[3]
Method C: From 2-chloromethyl-1H-benzimidazole 2-Chloromethyl-1H-benzimidazoleThiourea (B124793), Sodium hydroxide, Alkyl halideAcetonitrile, Ethanol/Water2 hours + 1 hour96%NMR, HRMS[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of a synthesis. Below are the experimental protocols for the key methods cited.

Method A: S-alkylation of 2-Mercaptobenzimidazole

This method involves the direct alkylation of the sulfur atom in 2-mercaptobenzimidazole.

Procedure: A mixture of 2-mercaptobenzimidazole (0.01 mol), potassium hydroxide (0.01 mol), and acetonitrile (50 ml) is heated and stirred under reflux for 15 minutes until the temperature reaches 50°C. Subsequently, (2-bromoethyl)benzene (B7723623) (0.01 mol) is added, and the reaction is monitored.[2]

Method B: Synthesis from o-Phenylenediamine and Carbon Disulfide

This two-step process begins with the synthesis of 2-mercaptobenzimidazole, which is then alkylated.

Step 1: Synthesis of 2-Mercaptobenzimidazole A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), carbon disulfide (0.1 mole), 95% ethanol (100 ml), and water (15 ml) is heated under reflux for three hours. The mixture is then treated with charcoal and filtered. The filtrate is heated, and acetic acid is added. The product crystallizes upon cooling, is filtered, washed with water, and dried.[3]

Step 2: S-alkylation The synthesized 2-mercaptobenzimidazole is then alkylated using a procedure similar to Method A.

Method C: Synthesis from 2-Chloromethyl-1H-benzimidazole

This alternative route utilizes 2-chloromethyl-1H-benzimidazole as the starting material.

Step 1: Synthesis of 2-methylbenzimidazole (B154957) thiouronium chloride salt To a solution of 2-(chloromethyl)-1H-benzimidazole (57.2 mmol) in 50 mL of acetonitrile, thiourea (57.2 mmol) is added. The mixture is refluxed for 2 hours. After cooling, the precipitate is filtered, washed with ethyl acetate, and dried to yield the thiouronium salt.[4]

Step 2: Synthesis of 2-((thioalkyl)methyl)-1H-benzimidazoles To a solution of the 2-methylbenzimidazole thiouronium chloride salt (2.61 mmol) in 10 mL of absolute ethanol, 10 mL of a sodium hydroxide solution is added, followed by the functionalized alkyl halide. The reaction proceeds for 1 hour. The resulting product is then purified by silica (B1680970) column chromatography.[4]

Synthesis Workflow Diagrams

To visually represent the synthesis processes, the following diagrams illustrate the key steps in the described methods.

Synthesis_Workflow_A cluster_method_A Method A: S-alkylation MBI 2-Mercaptobenzimidazole Reflux Reflux @ 50°C MBI->Reflux KOH Potassium Hydroxide KOH->Reflux ACN Acetonitrile ACN->Reflux AlkylHalide Alkyl Halide AlkylHalide->Reflux Product This compound Reflux->Product

Caption: Workflow for the S-alkylation of 2-mercaptobenzimidazole.

Synthesis_Workflow_B cluster_method_B Method B: From o-Phenylenediamine OPD o-Phenylenediamine Reflux1 Reflux (3h) OPD->Reflux1 CS2 Carbon Disulfide CS2->Reflux1 KOH_EtOH KOH / Ethanol KOH_EtOH->Reflux1 MBI 2-Mercaptobenzimidazole Reflux1->MBI Alkylation S-alkylation (Method A) MBI->Alkylation Product This compound Alkylation->Product

Caption: Two-step synthesis starting from o-phenylenediamine.

Reproducibility and Concluding Remarks

The reproducibility of these methods hinges on careful control of reaction parameters.

  • Method A is a straightforward and rapid method, making it highly reproducible, provided the starting material, 2-mercaptobenzimidazole, is of high purity.

  • Method B introduces a preliminary step which can affect the overall yield and purity. The crystallization and purification of the intermediate 2-mercaptobenzimidazole are critical for the success of the subsequent alkylation.

  • Method C offers a high-yield alternative, though it involves an additional intermediate salt formation. The purification by column chromatography is essential for obtaining a high-purity product.

For researchers aiming for high reproducibility, Method A is recommended when high-purity 2-mercaptobenzimidazole is readily available. If starting from more basic precursors, Method B is a classic and reliable approach, with the caveat that the intermediate purification is crucial. Method C provides an excellent yield, but the multi-step nature and chromatographic purification may introduce more variability. The choice of method will ultimately depend on the available starting materials, desired purity, and the scale of the synthesis.

References

Safety Operating Guide

Proper Disposal of 2-(Methylthio)benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-(Methylthio)benzimidazole as a chemical waste product and consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical and Safety Data

A summary of key data for this compound is presented below. It is important to note that while many suppliers do not classify this chemical as hazardous under the Globally Harmonized System (GHS), some sources indicate potential hazards.[1][2] Therefore, it is prudent to handle it with care and follow standard chemical safety protocols.

PropertyValue
CAS Number 7152-24-1
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
Appearance Pale brown solid
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Experimental Protocols: Disposal Procedure

The disposal of this compound, like all chemical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[3] The following procedure outlines the standard steps for its collection and disposal in a laboratory setting.

1. Waste Identification and Classification:

  • Assume all chemical waste, including this compound and materials contaminated with it, is hazardous.[4]
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

3. Containerization:

  • Use a designated, compatible, and leak-proof container for collecting this compound waste.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
  • The container must be in good condition, with a secure, tight-fitting lid.[5]
  • For solid waste, such as the pure compound or contaminated labware (e.g., weigh boats, gloves), collect it in a clearly labeled, sealed bag or container.[5]
  • For liquid waste, such as solutions containing this compound, use a compatible liquid waste container.

4. Labeling:

  • As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label.[3][5]
  • The label must include:
  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
  • The approximate quantity or concentration of the waste.
  • The date of waste generation (the date you first added waste to the container).[3]
  • Your name, department, and laboratory room number.[3]
  • Check the appropriate hazard pictograms if required by your institution.[3]

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
  • Ensure the storage area is secure and away from general traffic.
  • Segregate the waste container from incompatible materials.[5]
  • Keep the container closed at all times, except when adding waste.[4]

6. Disposal Request:

  • Once the container is full or you have no further need to collect this waste stream, submit a hazardous waste pickup request to your institution's EHS department.[6]
  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper manifest.[3]

7. Empty Containers:

  • An empty container that held this compound must be triple-rinsed with an appropriate solvent.[5][6]
  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5][6]
  • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the label.[5][6] Consult your EHS office for confirmation.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start cluster_ppe cluster_container cluster_collection cluster_storage cluster_pickup start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Hazardous Waste Container ppe->container solid_waste Solid Waste (e.g., powder, contaminated items) container->solid_waste For Solids liquid_waste Liquid Waste (e.g., solutions) container->liquid_waste For Liquids store Store Sealed Container in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store pickup Request Waste Pickup from Environmental Health & Safety (EHS) store->pickup

Caption: Disposal workflow for this compound waste.

This procedural guidance is based on general principles of laboratory chemical waste management. It is imperative to consult your institution's specific policies and the relevant local and national regulations to ensure full compliance. Your EHS department is the primary resource for any questions regarding chemical safety and disposal.

References

Personal protective equipment for handling 2-(Methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 2-(Methylthio)benzimidazole (CAS No. 7152-24-1), designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment

This compound is a chemical compound that requires careful handling. While some safety data sheets (SDS) indicate that at its given concentration, it contains no substances considered hazardous to health, other sources suggest that related benzimidazole (B57391) compounds can cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle this chemical with a comprehensive safety approach, assuming potential for irritation.

Signal Word: Warning[2] Potential Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. All PPE should be inspected before use and selected based on the specific laboratory task.

Protection Area Required Equipment Specifications & Best Practices
Eye & Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.Must meet appropriate government standards such as ANSI Z87.1-1989 in the US or EN 166 in the EU.[5][6] For maximum protection, goggles and a face shield can be worn together.[5]
Hands Chemical-resistant, impervious gloves.Gloves must be inspected prior to use.[6] Suitable materials include nitrile, neoprene, or butyl rubber.[7][8] Use proper glove removal technique to avoid skin contamination and dispose of them in accordance with regulations.[6]
Body Laboratory coat. For larger quantities or splash potential, a chemical-resistant apron or coveralls are recommended.Protective clothing must be selected based on the potential hazards and duration of exposure.[9] At a minimum, a lab coat and close-toed footwear are required.[9] Contaminated clothing must not be allowed out of the workplace and should be washed before reuse.
Respiratory Not typically required under normal use with adequate engineering controls (e.g., fume hood).A NIOSH-approved respirator or an EN 143 dust mask should be used if dust is generated or if ventilation is inadequate.[6][9] Always work under a hood when handling the solid form.

Operational and Handling Protocol

A systematic approach to handling minimizes risk.

Preparation & Handling:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[9]

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Confirm that safety equipment, such as an eyewash station and safety shower, is accessible.

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid powder.[1][4] Use appropriate tools (e.g., a chemical spatula) for transfers.

  • Weighing: Tare a sealed container on the balance before adding the chemical to prevent contamination of the balance and surrounding area.

  • Transfers: Keep containers tightly closed when not in use.[1][3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[4][6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2][3]

  • The storage area can be locked to restrict access.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

Exposure Route Immediate Action Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, get medical advice.
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur or you feel unwell.[1]
Ingestion Do NOT induce vomiting.[9] If the person is conscious, clean their mouth with water and have them drink plenty of water afterwards.[1] Seek immediate medical attention.

Spill Management Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: Wear appropriate PPE as detailed in Section 2 before attempting cleanup.

  • Contain: Prevent the spill from spreading and keep it from entering drains.[6]

  • Clean-Up: For solid spills, carefully sweep or vacuum the material.[1][4] Avoid generating dust.[1] Place the collected material into a suitable, labeled container for disposal.[1][3]

  • Decontaminate: Clean the affected area thoroughly once the material has been removed.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to ensure environmental safety.

Waste Disposal Protocol:

  • Containerization: All waste, including the chemical residue and any contaminated disposable materials (e.g., gloves, wipes, containers), must be collected in a suitable, sealed, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams. Leave chemicals in their original containers if possible.

  • Disposal: Dispose of the waste through a licensed and approved waste disposal company.[6] Waste must be disposed of in accordance with all national and local regulations. One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

Workflow Visualization

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal cluster_shutdown Shutdown cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Inspect & Don Required PPE prep1->prep2 prep3 Prepare Workspace & Handling Equipment prep2->prep3 handle1 Weigh & Transfer Chemical Inside Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 post1 Segregate Chemical & Contaminated Waste handle2->post1 spill Spill Occurs handle2->spill exposure Exposure Occurs handle2->exposure handle3->post1 post2 Store Waste in Labeled Container post1->post2 post3 Arrange for Professional Disposal post2->post3 shut1 Decontaminate Workspace post3->shut1 shut2 Doff & Dispose of Contaminated PPE shut1->shut2 shut3 Wash Hands Thoroughly shut2->shut3 spill_proc Follow Spill Management Protocol spill->spill_proc exp_proc Follow First Aid Protocol exposure->exp_proc

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.